2H-Imidazo[4,5-G]quinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
50511-45-0 |
|---|---|
Molecular Formula |
C10H7N3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2H-imidazo[4,5-g]quinoline |
InChI |
InChI=1S/C10H7N3/c1-2-7-4-9-10(13-6-12-9)5-8(7)11-3-1/h1-5H,6H2 |
InChI Key |
KLIKLSQJEIMBRW-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C=C3C=CC=NC3=CC2=N1 |
Origin of Product |
United States |
Synthetic Methodologies for 2h Imidazo 4,5 G Quinoline and Its Derivatives
Classical Approaches for the Construction of the Imidazoquinoline Core
Classical synthetic strategies for building the 2H-Imidazo[4,5-G]quinoline core generally involve the stepwise assembly of the fused ring system. These methods are broadly categorized into linear and convergent syntheses, primarily focusing on forming the imidazole (B134444) ring onto a pre-existing quinoline (B57606) precursor.
Multi-Step Linear Syntheses of this compound
Linear synthesis involves the sequential modification of a starting material through a series of reactions to build the target molecule. A common strategy for imidazoquinolines is to start with a substituted quinoline and construct the imidazole ring in a stepwise fashion.
One documented example is the synthesis of 2-methyl-1-substituted-imidazo[4,5-g]quinoline-4,9-dione derivatives, which commences with 6,7-dichloro-5,8-quinolinedione nih.gov. This linear sequence involves the initial displacement of a chloro group with an amine, followed by reduction of a nitro group (if present), nucleophilic substitution, cyclization to form the imidazole ring, and subsequent reactions to yield the final products. A representative pathway is outlined below:
Table 1: Exemplary Linear Synthesis of an Imidazo[4,5-g]quinoline-4,9-dione Derivative
| Step | Reaction | Reagents & Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Nucleophilic Substitution | R-NH₂, solvent | 6-amino-7-chloro-5,8-quinolinedione |
| 2 | Azide Formation | Sodium Azide (NaN₃), DMF | 6-amino-7-azido-5,8-quinolinedione |
| 3 | Reductive Cyclization | SnCl₂·2H₂O or H₂/Pd-C | 6,7-diamino-5,8-quinolinedione |
This step-by-step approach allows for the controlled introduction of substituents onto the quinoline core before the final cyclization to form the imidazole ring.
Convergent Synthesis Strategies for this compound
For the imidazoquinoline scaffold, a convergent strategy can be employed using the Pictet-Spengler reaction. This involves the synthesis of a complex amine intermediate which is then cyclized with a carbonyl compound. For example, a 2-(1-aryl-1H-imidazol-5-yl)aniline derivative can be synthesized as one key fragment. This intermediate, which already contains the complete imidazole ring and the aniline portion of the quinoline, is then condensed with various aldehydes or ketones to construct the final quinoline ring in a single, convergent step researchgate.net. This strategy allows for significant diversity in the final product, as a wide array of aldehydes can be used to functionalize the 4-position of the imidazo[4,5-c]quinoline skeleton researchgate.net.
Modern and Sustainable Synthetic Innovations
Recent advancements in organic synthesis have focused on improving the efficiency, safety, and environmental impact of chemical processes. These innovations have been applied to the synthesis of this compound and its derivatives through new catalytic systems and the application of green chemistry and flow technology principles.
Catalytic Pathways for this compound Formation
Catalysis plays a crucial role in modern organic synthesis by enabling new transformations and improving the efficiency of existing ones. For imidazoquinolines, catalysts are used both for the construction of the core structure and for its subsequent functionalization.
Lewis acids like Ytterbium triflate (Yb(OTf)₃) have been effectively used to catalyze the Pictet-Spengler cyclization step in the synthesis of 1,4-disubstituted imidazo[4,5-c]quinolines researchgate.net. Transition-metal catalysis is also widely employed. For instance, copper-catalyzed protocols have been developed for the aerobic oxidative amination reactions that can form the imidazole ring beilstein-journals.org. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are invaluable for introducing aryl or heteroaryl substituents onto the imidazoquinoline scaffold, allowing for the rapid generation of diverse derivatives nih.gov.
Table 2: Selected Catalysts in Imidazoquinoline Synthesis
| Catalyst Type | Example | Application |
|---|---|---|
| Lewis Acid | Yb(OTf)₃ | Pictet-Spengler cyclization for quinoline ring formation researchgate.net |
| Copper Catalyst | Copper(I) Iodide (CuI) | Three-component domino reactions to form imidazopyridines beilstein-journals.org |
| Palladium Catalyst | (A-taphos)₂PdCl₂ | Suzuki cross-coupling for C-C bond formation and derivatization nih.gov |
Green Chemistry Principles Applied to this compound Synthesis
Green chemistry seeks to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles have been successfully applied to the synthesis of imidazoquinolines.
Key strategies include the use of alternative energy sources to drive reactions more efficiently. Microwave-assisted synthesis, often in environmentally benign solvents like water or ethanol, has been used to accelerate reactions such as the Pictet-Spengler cyclization, leading to high yields in shorter timeframes rsc.org. Similarly, ultrasound has been employed as a process intensification tool, enabling the C-H functionalization of ketones in water, avoiding the need for metal catalysts and toxic reagents organic-chemistry.orgresearchgate.net. These methods not only reduce energy consumption and waste but also can improve reaction yields and simplify purification procedures nih.gov.
Flow Chemistry Applications in this compound Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, offers significant advantages in terms of safety, reproducibility, and scalability. The high surface-to-volume ratio in microreactors allows for excellent control over reaction parameters like temperature and mixing uc.pt.
Regioselective and Stereoselective Synthesis of this compound Analogues
The regiochemical outcome of imidazoquinoline synthesis is fundamentally dependent on the choice of the starting quinoline precursor. The construction of the linear [4,5-g] isomer is typically achieved by forming the imidazole ring onto a pre-functionalized quinoline core.
A primary regioselective method involves the cyclocondensation of a 6,7-diaminoquinoline with an appropriate carbonyl compound or its equivalent. The specific positioning of the amino groups at the C6 and C7 positions of the quinoline ring directs the annulation of the imidazole ring, leading unequivocally to the linear this compound scaffold. This contrasts with the use of 5,6-diaminoquinoline, which would result in the formation of the angular imidazo[4,5-f]quinoline isomer researchgate.net.
Another established regioselective route begins with 6,7-dichloro-5,8-quinolinedione. Sequential nucleophilic substitution of the chlorine atoms, first by an amine and then by a second amino group, followed by cyclization, affords substituted imidazo[4,5-g]quinoline-4,9-diones. For instance, the synthesis of 2-methyl-1-substituted-imidazo[4,5-g]quinoline-4,9-diones has been successfully accomplished using this strategy nih.gov. This method provides excellent regiochemical control, as the substitution pattern on the starting quinolinedione dictates the final arrangement of the fused rings.
While these methods provide strong regiochemical control, information on stereoselective synthesis primarily pertains to the introduction of chiral centers in the substituents attached to the core scaffold, rather than the formation of a chiral center within the heterocyclic system itself. Stereoselectivity is achieved by using chiral building blocks or through asymmetric catalysis during the synthesis of side chains that are later appended to the imidazoquinoline core.
Strategies for Functionalization and Derivatization of the this compound Scaffold
Functionalization of the pre-formed this compound scaffold is essential for creating diverse analogues for structure-activity relationship (SAR) studies. Key strategies include C-H activation, cross-coupling reactions, and heteroatom substitutions.
Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying heterocyclic compounds. nih.govrsc.org For the quinoline ring system, C-H activation is well-documented, often catalyzed by transition metals like palladium, rhodium, or iridium. rsc.orgnih.gov While specific examples targeting the this compound isomer are less common in the literature, the principles derived from studies on quinoline and related heterocycles like 2H-indazoles are highly applicable. nih.govresearchgate.netrsc.org
These reactions typically proceed via a chelation-assisted mechanism, where a directing group installed on the molecule coordinates to the metal catalyst, guiding the activation to a specific C-H bond, often at an ortho-position. For the imidazo[4,5-g]quinoline system, a substituent on one of the imidazole nitrogens could direct C-H activation to either the C2 position of the imidazole ring or a position on the quinoline part of the molecule. The regioselectivity (e.g., C4 vs. C9) would be influenced by the catalyst, directing group, and electronic properties of the scaffold. This modern approach allows for the direct introduction of aryl, alkyl, or other functional groups without the need for pre-functionalization (e.g., halogenation). nih.govsoton.ac.uk
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are widely used for the derivatization of heterocyclic cores. nih.gov These reactions typically involve coupling a halogenated or triflated heterocycle with a suitable partner, such as a boronic acid (Suzuki coupling), alkyne (Sonogashira coupling), or organostannane (Stille coupling).
For the this compound scaffold, this strategy requires the initial synthesis of a halogenated precursor, for example, a chloro- or bromo-imidazo[4,5-g]quinoline. Such precursors can be synthesized from halogenated quinoline starting materials. Once obtained, these halo-imidazoquinolines can undergo various cross-coupling reactions to introduce a wide array of substituents. The Suzuki-Miyaura coupling, in particular, is highly effective for forming C-C bonds, allowing for the introduction of diverse aryl and heteroaryl groups. nih.govmdpi.comresearchgate.net The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions.
The table below summarizes representative conditions for Suzuki-Miyaura cross-coupling reactions, which are broadly applicable to halogenated imidazoquinoline systems.
| Catalyst | Ligand | Base | Solvent | Coupling Partner | Reference |
| Pd(PPh₃)₄ | - | Na₂CO₃ or K₂CO₃ | Toluene/Water or Dioxane/Water | Arylboronic acid | researchgate.net |
| PdCl₂(dppf) | dppf | K₂CO₃ | DMF | Heteroarylboronic acid | nih.gov |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | 1,4-Dioxane | Alkylboronic acid | nih.gov |
This table presents generalized conditions for Suzuki reactions on related heterocyclic systems, which can be adapted for this compound.
The introduction of heteroatoms or functional groups containing them is another key derivatization strategy. This can be achieved through electrophilic or nucleophilic substitution reactions.
Electrophilic Aromatic Substitution: The fused quinoline ring system can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation. The inherent electronic properties of the imidazo[4,5-g]quinoline scaffold, influenced by the electron-donating imidazole ring and the electron-withdrawing pyridine (B92270) moiety, will direct incoming electrophiles to specific positions. Based on analogous systems like imidazo[4,5-f]quinoline, electrophilic attack is expected to occur on the benzene part of the quinoline ring researchgate.net.
Nucleophilic Aromatic Substitution (SNAr): If the imidazoquinoline core is substituted with a good leaving group, such as a halogen, at an activated position (e.g., C4 or C9), it can undergo nucleophilic aromatic substitution. This allows for the direct introduction of various nucleophiles, including amines (amination), alkoxides (alkoxylation), and thiolates (thiolation), providing straightforward access to amino, alkoxy, and thioether derivatives. nih.gov For example, a 4-chloro-imidazo[4,5-g]quinoline could readily react with amines to yield 4-amino-substituted products.
Methodological Challenges and Advancements in this compound Synthesis
The synthesis of this compound and its derivatives presents several challenges, but recent advancements are providing effective solutions.
Challenges:
Regioselectivity: A primary challenge is controlling the regioselectivity during the initial construction of the fused ring system. The synthesis of the desired linear [4,5-g] isomer requires specifically substituted precursors (e.g., 6,7-diaminoquinoline) to avoid the formation of other isomers. researchgate.netnih.gov
Harsh Reaction Conditions: Classical condensation methods for forming the imidazole ring can require harsh conditions, such as high temperatures or strong acids, which may not be compatible with sensitive functional groups.
Functionalization Selectivity: The multiple C-H bonds on the scaffold present a challenge for selective functionalization. Differentiating between the electronically distinct positions on the quinoline and imidazole rings can be difficult, often leading to mixtures of products in classical electrophilic reactions. researchgate.net
Solubility Issues: The planar, aromatic nature of the imidazoquinoline core can lead to poor solubility in common organic solvents, complicating purification and further reactions.
Advancements:
Modern Catalysis: The development of transition metal-catalyzed reactions, particularly those involving palladium, has revolutionized the functionalization of this scaffold. Cross-coupling reactions allow for the predictable and efficient formation of C-C and C-heteroatom bonds under relatively mild conditions. nih.gov
C-H Activation: The advent of C-H activation methodologies represents a significant leap forward, offering a more atom- and step-economical approach to derivatization by avoiding the need for pre-functionalized substrates. rsc.orgnih.gov
Improved Cyclization Methods: Research into milder and more efficient cyclization conditions is ongoing. For example, the use of microwave irradiation or novel catalysts can accelerate reaction times and improve yields for the imidazole ring formation step.
Flow Chemistry: The use of continuous flow reactors can help to overcome challenges related to reaction safety, scalability, and, in some cases, can improve reaction efficiency and selectivity by allowing for precise control over reaction parameters.
These advancements are paving the way for more efficient, selective, and sustainable synthetic routes to novel this compound derivatives for various research applications.
Advanced Computational and Theoretical Investigations of 2h Imidazo 4,5 G Quinoline
Quantum Chemical Characterization of Electronic Structure and Reactivity
Quantum chemical methods are fundamental to understanding the electronic nature of 2H-Imidazo[4,5-G]quinoline. These calculations reveal the distribution of electrons within the molecule, which in turn governs its stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) has become a primary tool for the computational study of medium to large-sized molecules due to its balance of accuracy and efficiency. researchgate.net For the this compound system, DFT calculations are employed to determine its optimized geometric structure, vibrational frequencies, and electronic properties. researchgate.netnih.gov Methods such as B3LYP, combined with basis sets like 6-311+G**, are commonly used to model the electronic structure of quinoline (B57606) and its derivatives. researchgate.netnih.gov These studies typically involve optimizing the molecule's geometry to find the lowest energy conformation, which for a rigid polycyclic system like this compound, is expected to be largely planar. The output of these calculations provides a foundation for all further electronic analyses.
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity, while the LUMO indicates its capacity to accept electrons, reflecting its electrophilicity. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. nih.gov
For imidazoquinoline systems, DFT calculations are used to determine the energies of these frontier orbitals. researchgate.net The analysis reveals how the fusion of the imidazole (B134444) and quinoline rings influences the electronic landscape. The spatial distribution of the HOMO and LUMO across the molecular framework indicates the most probable sites for nucleophilic and electrophilic attack, respectively.
Table 1: Representative Frontier Molecular Orbital Energies for the Imidazoquinoline Scaffold Note: The following values are representative examples based on DFT calculations of related imidazo[1,5-a]quinoline structures and serve to illustrate typical energy levels for this class of compounds.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -7.20 | Highest Occupied Molecular Orbital; associated with electron-donating capability. |
| LUMO | -4.40 | Lowest Unoccupied Molecular Orbital; associated with electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 2.80 | Energy difference; indicator of molecular stability and reactivity. |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other chemical species. nih.govmdpi.com It illustrates the electrostatic potential on the surface of the molecule, providing a guide to its electrophilic and nucleophilic regions. nih.gov In an MEP map, regions of negative potential (typically colored red) correspond to areas with an excess of electrons, such as those around lone pairs of heteroatoms, and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) indicate electron-deficient areas, often around hydrogen atoms, which are favorable for nucleophilic attack. mdpi.comresearchgate.net
For this compound, the MEP map would be expected to show significant negative potential localized around the nitrogen atoms of both the quinoline and imidazole rings due to their lone pairs of electrons. These sites represent the most likely points for interactions with electrophiles or for hydrogen bonding. The hydrogen atoms, particularly the one on the imidazole nitrogen (N-H), would exhibit positive electrostatic potential.
Conceptual DFT provides a framework for quantifying global and local reactivity through various descriptors derived from the molecule's electronic energy. chemrxiv.org These indices offer a more quantitative measure of reactivity than qualitative FMO analysis. Global reactivity descriptors describe the molecule's reactivity as a whole.
Key global reactivity indices include:
Chemical Potential (μ): Measures the escaping tendency of electrons from a system. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2. researchgate.net
Chemical Hardness (η): Represents the resistance to a change in electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO). researchgate.net
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / 2η. researchgate.net
While global indices describe the entire molecule, local reactivity descriptors like the Fukui function, f(r), identify which specific atoms within the molecule are most reactive. The Fukui function indicates the change in electron density at a particular point when an electron is added to or removed from the molecule, thus pinpointing the most likely sites for electrophilic and nucleophilic attack.
Table 2: Representative Global Reactivity Descriptors for the Imidazoquinoline Scaffold Note: These values are calculated from the representative HOMO/LUMO energies in Table 1 and are illustrative for this class of compounds.
| Descriptor | Formula | Representative Value (eV) | Interpretation |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -5.80 | Tendency of electrons to escape the molecule. |
| Chemical Hardness (η) | E_LUMO - E_HOMO | 2.80 | Resistance to charge transfer. |
| Electrophilicity Index (ω) | μ² / 2η | 6.01 | Global electrophilic nature of the molecule. |
Conformational Analysis and Molecular Dynamics Simulations of this compound
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics simulations offer a view of its behavior over time, accounting for molecular motion and flexibility.
Conformational analysis involves exploring the different spatial arrangements (conformations) of a molecule and their corresponding energies. For a rigid, fused-ring system like the parent this compound, the core structure is essentially planar, and thus it possesses a very simple conformational landscape with limited degrees of freedom.
However, this analysis becomes critically important when studying derivatives of this molecule that possess flexible substituents. In such cases, computational methods can be used to identify the most stable conformations by rotating bonds and calculating the energy of each resulting structure. Furthermore, molecular dynamics simulations can explore the conformational space available to the molecule at a given temperature, revealing how it might change shape when interacting with other molecules, such as a biological receptor or a DNA strand. nih.gov These simulations provide crucial insights into the dynamic behavior and binding capabilities of the molecule. nih.gov
Solvent Effects on this compound Conformations
The conformation of a molecule, particularly a flexible one, is significantly influenced by its solvent environment. For a heterocyclic system like this compound, solvent effects can alter its three-dimensional structure, which in turn affects its physicochemical properties and biological activity. Computational studies are essential to characterize these solvent-dependent conformational profiles. rsc.org
These investigations typically employ molecular dynamics (MD) simulations using either explicit or implicit solvent models.
Explicit Solvent Models: In this approach, individual solvent molecules (e.g., water, dimethyl sulfoxide, chloroform) are included in the simulation box. This method provides a detailed, atomistic view of solute-solvent interactions, such as hydrogen bonding, but is computationally intensive.
Implicit Solvent Models: These models, such as the Poisson-Boltzmann (PB) or Generalized Born (GB) models, represent the solvent as a continuous medium with a specific dielectric constant. This approach is less computationally demanding and is effective for capturing the bulk electrostatic effects of the solvent on the solute's conformation.
For this compound, the polarity of the solvent is expected to play a crucial role. In polar solvents, conformations that maximize the exposure of polar groups (like the imidazole nitrogens) to the solvent would be favored. Conversely, in non-polar solvents, the molecule might adopt a more compact conformation to minimize unfavorable interactions. Computational analyses can quantify these effects by monitoring key structural parameters (e.g., dihedral angles) and calculating the relative energies of different conformers in various solvents. mdpi.com For instance, studies on other molecules have shown that intramolecular hydrogen bond strength can be significantly enhanced in non-polar solvents, which can lock the molecule into a specific conformation. mdpi.com
Molecular Dynamics Simulations of this compound in Complex Systems
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound, MD simulations provide insights into its interactions and stability within complex biological environments, such as when bound to a protein receptor or embedded in a lipid membrane. nih.govnih.gov
A typical MD simulation for a this compound-protein complex involves several steps:
System Setup: The complex is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system's charge. nih.gov
Energy Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries.
Equilibration: The system is gradually heated to a physiological temperature and equilibrated under constant pressure and temperature (NPT ensemble) to achieve a stable state.
Production Run: A long-duration simulation (typically nanoseconds to microseconds) is performed to collect trajectory data.
Analysis of the MD trajectory provides a wealth of information about the stability and dynamics of the complex. Key parameters analyzed include:
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding.
Radius of Gyration (Rg): Measures the compactness of the protein, which can indicate conformational changes upon ligand binding.
Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule accessible to the solvent, providing insights into changes in protein folding or ligand exposure.
Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and the receptor over time, identifying key interactions that stabilize the complex. nih.gov
For instance, in simulations of related quinazoline hybrids, MD simulations confirmed that stable hydrogen bond interactions with key residues in the active sites of VEGFR1 and VEGFR2 were maintained for over 90% of the simulation time, indicating a stable binding mode. nih.gov
In Silico Prediction of Molecular Interactions and Target Binding
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or nucleic acid. This method is crucial in drug discovery for screening virtual libraries and understanding the molecular basis of ligand-receptor interactions. rsc.orgscielo.br For this compound and its derivatives, docking simulations can identify potential biological targets and elucidate the specific interactions that govern binding affinity.
The process involves using scoring functions to rank different binding poses based on their estimated binding energy. Commonly used software includes AutoDock and Glide. nih.govnih.gov Docking studies on analogous compounds, such as pyrido fused imidazo[4,5-c]quinolines and imidazo[4,5-b]phenazines, have successfully identified key interactions within the active sites of enzymes like phosphoinositide 3-kinase (PI3K) and topoisomerases. nih.govekb.eg These interactions often include:
Hydrogen Bonds: Formed between the polar groups of the ligand and amino acid residues like lysine or aspartate.
Hydrophobic Interactions: Involving the aromatic rings of the quinoline scaffold and non-polar residues of the protein.
π-π Stacking: Interactions between the aromatic system of the ligand and aromatic residues like tyrosine or phenylalanine. ekb.eg
The results of docking simulations are often summarized in a table, detailing the binding affinity (or docking score) and the specific amino acid residues involved in the interaction.
Table 1: Example of Molecular Docking Results for Imidazoquinoline Analogues
| Compound Analogue | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Pyrido fused imidazo[4,5-c]quinoline 1j | PI3K | -7.65 | LYS807 | Hydrogen Bond |
| Imidazo[4,5-b]phenazine 4f | Topoisomerase IIα | N/A | DNA bases (DG13, DC8) | π-π Stacking |
| Imidazo[4,5-b]pyridine 21 | Tubulin | N/A | Extended colchicine site | Not specified |
Note: Data is compiled from studies on analogous compounds to illustrate the methodology. nih.govekb.egnih.gov
While molecular docking provides a static snapshot of ligand binding, methods that incorporate molecular dynamics provide a more accurate estimation of binding affinity by accounting for the dynamic nature of the complex and the role of the solvent. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods are popular for calculating the free energy of binding from MD simulation trajectories. lu.se
These methods calculate the binding free energy (ΔG_bind) by summing various energy components, including van der Waals and electrostatic interactions, polar and non-polar solvation energies. nih.gov The MM/GBSA and MM/PBSA approaches are considered more accurate than docking scores alone because they are based on an ensemble of structures from an MD simulation, thus including thermal averaging and entropic contributions to some extent. researchgate.net
Studies on related pyrido fused imidazo[4,5-c]quinoline derivatives have utilized MM-PBSA analysis to validate docking results and confirm the stability of the ligand-protein complex. nih.govnih.gov These calculations provide a quantitative measure of binding affinity that can be used to rank different analogues and guide lead optimization.
Table 2: Example of MM/GBSA Binding Free Energy Calculations for a Wortmannin-PI3K Complex
| Energy Component | Value (kcal/mol) |
|---|---|
| ΔG_bind | -67.54 ± 2.65 |
| ΔE_vdw (van der Waals) | -46.99 ± 2.01 |
| ΔE_ele (Electrostatic) | -28.71 ± 2.94 |
| ΔG_sol (Solvation) | 8.16 ± 2.58 |
Note: This table shows data for a reference compound (Wortmannin) from a study on analogous systems to illustrate the types of data generated. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound derivatives, QSAR models can predict the activity of newly designed compounds, thereby prioritizing synthesis and testing efforts. northwestern.edu
The development of a QSAR model involves:
Data Set Preparation: A series of this compound derivatives with experimentally determined biological activities (e.g., IC50 values) is collected.
Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information (e.g., electronic, steric, hydrophobic, topological properties), are calculated for each molecule.
Model Building: Statistical methods are used to build a regression model that correlates the descriptors with biological activity. Techniques can range from Multiple Linear Regression (MLR) combined with variable selection methods like the Genetic Function Algorithm (GFA) to more advanced machine learning (ML) approaches such as k-nearest neighbors (KNN), decision trees, and neural networks. nih.govabjournals.org
Model Validation: The predictive power of the model is rigorously assessed using internal (e.g., cross-validation, q²) and external validation (using a test set of compounds, R²_pred). abjournals.org
For related structures like imidazo[1,2-a] quinoxaline and quinoline derivatives, QSAR models have been successfully developed to predict their antitumor activity. nih.govabjournals.org These models provide insights into the structural features that are crucial for activity, guiding the design of more potent derivatives.
Table 3: Statistical Parameters of a Sample QSAR Model for Imidazo[1,2-a]quinoxaline Derivatives
| Statistical Parameter | Value | Description |
|---|---|---|
| R² | 0.730 | Coefficient of determination (goodness of fit) |
| R²_adj | 0.632 | Adjusted R² for the number of descriptors |
| Q² (LOO) | 0.517 | Cross-validated R² (internal predictive ability) |
| R²_pred | 0.730 | R² for the external test set (external predictive ability) |
Note: Data from a study on analogous compounds. A predictive QSAR model typically requires Q² > 0.5 and R²_pred > 0.6. abjournals.org
Chemoinformatic Approaches to this compound Research
Chemoinformatics is a broad discipline that uses computational methods to analyze chemical data, playing a pivotal role in modern drug discovery. nih.govlongdom.org For research on this compound, chemoinformatic tools are integrated throughout the discovery and development pipeline. longdom.orgazolifesciences.com
Key applications include:
Virtual Screening: Large chemical databases can be computationally screened to identify compounds containing the this compound scaffold or similar structures that are predicted to be active against a specific biological target. This is often a precursor to molecular docking. azolifesciences.com
Library Design: Chemoinformatic principles are used to design combinatorial libraries of this compound derivatives with optimal diversity and drug-like properties.
ADMET Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of derivatives. This early assessment helps to filter out compounds that are likely to fail later in development due to poor pharmacokinetic profiles or toxicity. For example, the SwissADME web tool can be used to evaluate properties like Lipinski's rule of five compliance. ekb.egnih.gov
Biological Activity Prediction: Algorithms such as PASS (Prediction of Activity Spectra for Substances) can predict the likely biological activities of a compound based on its structure, helping to identify potential new therapeutic applications for the this compound scaffold. nih.govnih.gov
By integrating these chemoinformatic approaches, researchers can accelerate the identification of promising this compound-based drug candidates and make more informed decisions, ultimately saving time and resources in the drug discovery process. nih.gov
Library Design and Virtual Screening of this compound Derivatives
The design of a chemical library focused on this compound derivatives would be a critical first step in exploring its therapeutic potential. This process would involve the in silico generation of a diverse set of molecules based on the core this compound scaffold. Key to this would be the strategic variation of substituents at different positions of the heterocyclic ring system to modulate physicochemical properties such as solubility, lipophilicity, and electronic distribution.
Virtual screening of such a library against specific biological targets is a powerful tool in modern drug discovery. This process utilizes computational methods to predict the binding affinity and mode of interaction between the designed ligands and a target protein. High-throughput docking simulations would be employed to filter the library, identifying a smaller subset of promising candidates for further investigation. The selection of the biological target would be guided by the known activities of related imidazoquinoline isomers, which have shown potential in various therapeutic areas.
Table 1: Hypothetical Library Design Parameters for this compound Derivatives
| Scaffold Position | R-Group Variation | Desired Physicochemical Properties |
| N1 | Alkyl, Aryl, Heteroaryl | Modulate steric and electronic interactions |
| C2 | Hydrogen, Halogen, Amino | Introduce hydrogen bonding capabilities |
| C4 | Substituted phenyl, Heterocyclic rings | Explore extended binding pockets |
| C9 | Electron-donating/withdrawing groups | Tune electronic properties of the core |
Data Mining and Predictive Modeling for this compound
Following the generation of preliminary biological data from either virtual screening or high-throughput experimental screening, data mining and predictive modeling techniques would become invaluable. Data mining would involve the systematic analysis of the screening results to identify structure-activity relationships (SAR). This process would seek to correlate specific structural features of the this compound derivatives with their observed biological activity.
Predictive modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) studies, would then be employed to build mathematical models that can predict the activity of novel, untested derivatives. These models are developed by establishing a statistical relationship between the chemical structures (represented by molecular descriptors) and their biological activities. A robust and validated QSAR model would significantly accelerate the optimization process by allowing for the prioritization of the most promising compounds for synthesis and testing, thereby saving time and resources.
Table 2: Illustrative Descriptors for Predictive Modeling of this compound Derivatives
| Descriptor Type | Example Descriptors | Information Encoded |
| 1D Descriptors | Molecular Weight, Atom Count | Basic molecular properties |
| 2D Descriptors | Topological Polar Surface Area (TPSA) | Membrane permeability and absorption |
| LogP | Lipophilicity and solubility | |
| 3D Descriptors | Molecular Shape Indices | Steric fit to a binding site |
| Partial Charges | Electrostatic interactions |
While the specific computational and theoretical investigation of this compound is currently in its infancy, the established methodologies in computational chemistry provide a clear path forward. The development of focused chemical libraries, coupled with sophisticated virtual screening, data mining, and predictive modeling, holds the key to unlocking the potential of this underexplored chemical scaffold.
Biological Activities and Molecular Mechanisms of 2h Imidazo 4,5 G Quinoline and Its Analogues in Vitro/ex Vivo
Interaction with Nucleic Acids (DNA/RNA)
DNA intercalation is a primary mechanism by which planar aromatic molecules can disrupt DNA structure and function. This process involves the insertion of the flat portion of a molecule between the base pairs of the DNA double helix. Several studies on quinoline (B57606) derivatives, including those with the imidazo[4,5-g]quinoline core, suggest this mode of interaction. For instance, 2-methyl-1-substituted-imidazo[4,5-g]quinoline-4,9-diones have been investigated as potential DNA intercalating agents. nih.gov
The process of intercalation disrupts the normal structure of DNA, causing unwinding of the helix and an increase in the separation between adjacent base pairs to accommodate the intercalating ligand. researchgate.net This structural perturbation can interfere with the binding of proteins that are essential for DNA replication and transcription, ultimately leading to cell death. researchgate.net The interaction of newly synthesized benzo-[h]quinoline derivatives with calf thymus DNA (CT-DNA) has been studied using UV and fluorescent spectroscopy, with results indicating that these compounds can act as DNA-intercalating agents. nih.gov Computational docking studies further support the ability of these compounds to interact with DNA via intercalation. nih.gov
In addition to intercalation, imidazoquinoline derivatives can bind to the grooves of the DNA double helix. Groove binding is a non-covalent interaction where a molecule fits into the minor or major groove of the DNA. This mode of interaction typically involves hydrogen bonds, van der Waals forces, and electrostatic interactions with the edges of the base pairs within the groove.
In-silico studies on 2,4-disubstituted quinoline-3-carboxylic acid derivatives have demonstrated a preference for binding within the A/T-rich minor groove region of a B-DNA duplex. nih.govresearchgate.net These computational models highlight that specific substitutions on the quinoline ring can act as hydrogen bond donors or acceptors, forming key interactions with adenine and guanine base pairs. nih.govresearchgate.net The mechanism of DNA interaction for some flat molecules may begin with groove binding before transitioning to the more disruptive intercalation mode. rsc.org This initial groove binding step is a crucial precursor to the cytotoxic effects of many DNA-targeting compounds. rsc.org
The binding of imidazoquinoline analogues to DNA can have profound effects on cellular processes that rely on the nucleic acid template, such as replication and transcription. The formation of DNA adducts by compounds like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) is a significant mechanism that can impede these processes. researchgate.net In vitro studies have shown that the binding of IQ to DNA is catalyzed by enzymes such as sulfotransferases. nih.gov
Furthermore, certain analogues have been shown to directly affect gene expression. For example, 2-amino-3-methylimidazo[4,5-f]quinoline can inhibit the production of nitric oxide in macrophage cell lines by decreasing the expression of inducible nitric oxide synthase (iNOS) mRNA. nih.gov This effect is achieved by selectively inhibiting the activation of the NF-kappaB/Rel transcription factor, which is crucial for iNOS gene expression. nih.gov Such targeted interference with transcription factor activity demonstrates a specific mechanism by which these compounds can modulate gene expression beyond simple physical obstruction of polymerases.
G-quadruplexes (G4) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. mdpi.com These structures are prevalent in functionally significant genomic regions, such as telomeres and the promoter regions of oncogenes like c-myc, making them attractive targets for anticancer drug design. nih.gov
Derivatives of the related quindoline and quinazoline scaffolds have demonstrated a strong ability to bind and stabilize G-quadruplex structures. nih.govnih.gov This stabilization can lead to the downregulation of oncogene expression, as shown for c-myc in Hep G2 cells. nih.gov The primary binding mode for these derivatives with G-quadruplexes is often end-stacking on the terminal G-tetrad, a planar arrangement of four guanine bases. mdpi.comnih.gov The presence and nature of side chains are critical, with positively charged terminal amino groups contributing to binding affinity and selectivity for specific G4 topologies. nih.gov Biophysical assays, including Fluorescence Resonance Energy Transfer (FRET) and Circular Dichroism (CD), are used to quantify the stabilizing effect of these ligands, often expressed as an increase in the melting temperature (ΔTm) of the G4 structure.
| Compound | G4-DNA Target | Stabilization (ΔTm in °C) | Assay Method |
|---|---|---|---|
| Pyridine (B92270) bis-quinazoline derivatives (general) | c-KIT1, c-KIT2, KRAS (parallel G4s) | > 20 °C | FRET |
| Non-methylated dicarboxamide derivatives | h-Telo G4 (hybrid) | Moderate Stabilization | FRET-Melting |
| N-methylquinolinium derivatives (e.g., 2a) | k-RAS G4, h-Telo G4 (parallel preferred) | Good Stabilization | Thermal Denaturation |
| Quindoline derivatives with terminal amino groups | c-myc G-quadruplex | Significant Stabilization | Not Specified |
Enzyme Modulation and Inhibition Profiles
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The imidazoquinoline scaffold has proven to be a valuable framework for the development of potent kinase inhibitors. Specifically, derivatives of imidazo[4,5-c]quinoline have been identified as powerful modulators of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (PKB/Akt) signaling pathway. novartis.com
Several imidazo[4,5-c]quinoline derivatives have shown potent, dual inhibition of PI3K and the mammalian target of rapamycin (mTOR), two key kinases in this pathway. nih.gov For example, Dactolisib (BEZ-235) demonstrates high potency against PI3K/mTOR kinases in the nanomolar range. nih.gov The mechanism of action involves these small molecules binding to the ATP-binding cleft of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade. Another analogue, 2-amino-3-methylimidazo[4,5-f]quinoline, was found to inhibit the lipopolysaccharide-stimulated phosphorylation of p38 mitogen-activated protein kinase (MAPK), consequently blocking its activity. nih.gov
| Compound | Target Kinase(s) | Inhibitory Concentration (IC50) |
|---|---|---|
| Dactolisib (BEZ-235) | PI3K/mTOR | Nanomolar range |
| Compound 39 (Xiao et al.) | PI3Kα | 0.9 µM |
| Compound 39 (Xiao et al.) | mTOR | 1.4 µM |
| 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) | p38 MAP Kinase | Inhibits phosphorylation/activation |
| Panulisib (P-7170) | mTORC1/mTORC2/ALK1 | Potent Inhibition |
Topoisomerase Inhibition Studies of 2H-Imidazo[4,5-G]quinoline
Currently, there is a lack of specific research data on the topoisomerase inhibition properties of this compound. While studies have been conducted on related compounds such as imidazoacridinones and other quinoline derivatives, which have demonstrated topoisomerase II inhibitory activity, these findings cannot be directly extrapolated to this compound due to structural differences. nih.govmdpi.com
Other Enzymatic Targets and Inhibition Kinetics of this compound Analogues
There is limited information available regarding the specific enzymatic targets and inhibition kinetics of this compound analogues. Research on the broader class of quinoline-based compounds has indicated inhibitory activity against a variety of enzymes, including DNA methyltransferases. nih.gov However, dedicated studies on the this compound scaffold are required to identify its specific enzymatic interactions and to characterize the kinetics of such inhibition.
Protease Modulation by this compound Derivatives
Specific studies focusing on the modulation of proteases by this compound derivatives have not been extensively reported in the available scientific literature. While some quinoline derivatives have been investigated as potential cysteine protease inhibitors, this research does not specifically address the this compound core structure. researchgate.netnih.gov
Receptor Binding and Signaling Pathway Modulation
Ligand-Receptor Interaction Studies of this compound (e.g., GPCRs, Nuclear Receptors)
Detailed ligand-receptor interaction studies for this compound, including its binding to G-protein coupled receptors (GPCRs) and nuclear receptors, are not currently available in the scientific literature.
Cellular Signaling Cascade Perturbations by this compound (In Vitro)
There is a lack of specific data on the perturbation of cellular signaling cascades by this compound in in vitro models.
Cellular Responses and Phenotypic Changes (In Vitro Cell Models)
The in vitro cytotoxic effects of derivatives of the imidazo[4,5-g]quinoline scaffold have been investigated against various human cancer cell lines. A study on 2-methyl-1-substituted-imidazo[4,5-g]quinoline-4,9-diones and a tetracyclic heteroquinone analogue, 7,8-dihydro-10H- nih.govbrieflands.comoxazino-[3',4':2,3]imidazo[4,5-g]quinoline-5,12-dione, revealed significant cytotoxic activity. nih.gov
The tetracyclic compound, in particular, demonstrated high cytotoxicity against the human colon tumor cell line HCT 15, with an IC50 value of 0.026 µg/mL. nih.gov This potency is comparable to that of the established anticancer drug doxorubicin (IC50 = 0.023 µg/mL against the same cell line). nih.gov Furthermore, certain 1-substituted-imidazoquinolinediones from the same study showed notable activity against human brain tumor cell lines. nih.gov
In a related study, derivatives of tetrahydrobenzo(g)imidazo[α-1,2]quinoline were found to induce apoptosis in glioblastoma multiforme U-87MG cells. waocp.org The most potent of these compounds induced apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS). waocp.org Specifically, this derivative exhibited a dose- and time-dependent cytotoxic effect, with an IC50 value of 11.91 µM after 24 hours of incubation. waocp.org Importantly, this compound showed selective growth inhibition of the glioblastoma cells with minimal effects on normal skin fibroblast cells. waocp.org
Table 1: Cytotoxicity of Imidazo[4,5-g]quinoline Derivatives in Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 7,8-dihydro-10H- nih.govbrieflands.comoxazino-[3',4':2,3]imidazo[4,5-g]quinoline-5,12-dione | HCT 15 (Colon) | 0.026 |
| Doxorubicin (Reference) | HCT 15 (Colon) | 0.023 |
| Cisplatin (Reference) | HCT 15 (Colon) | 1.482 |
| 1-Substituted-imidazoquinolinediones (Compounds 5-7, 12) | XF 498 (Brain) | Not specified |
Mechanisms of Antiproliferative Activity of this compound in Cell Lines
Analogues of this compound have demonstrated significant antiproliferative effects across a variety of human cancer cell lines. The mechanisms underlying this activity are diverse and often depend on the specific substitutions on the core scaffold.
One area of investigation involves the development of imidazoquinolinedione derivatives. A tetracyclic heteroquinone analogue, 7,8-dihydro-10H- nih.govnih.govoxazino-[3',4':2,3]imidazo[4,5-g]quinoline-5,12-dione, exhibited potent cytotoxicity against the HCT 15 human colon tumor cell line, with an IC50 value of 0.026 µg/mL. nih.gov This level of activity is comparable to the established anticancer drug doxorubicin. nih.gov Other related 1-substituted-imidazoquinolinediones also showed notable activity against human brain tumor cell lines (XF 498). nih.gov
Structurally related compounds, such as imidazo[4,5-b]pyridines, also show potent antiproliferative effects. A study of 2,6-diphenyl substituted imidazo[4,5-b]pyridines found that an N-methyl derivative with a p-hydroxy substitution was the most active, with IC50 values ranging from 1.45 to 4.25 μM across various cancer cell lines. nih.gov
Other quinoline derivatives have been found to exert their antiproliferative effects by targeting essential cellular enzymes. The quinoline derivative IND-2 was shown to inhibit the catalytic activity of topoisomerase IIα. mdpi.com Furthermore, quindoline derivatives, which are structurally related, have been identified as potent telomerase inhibitors by their ability to interact with and stabilize G-quadruplex structures in telomeres, thereby interfering with tumor cell replication. nih.gov
| Cell Line | Cancer Type | IC50 (μM) nih.gov |
|---|---|---|
| Capan-1 | Pancreatic Adenocarcinoma | 1.45 |
| LN-229 | Glioblastoma | 1.80 |
| DND-41 | Acute Lymphoblastic Leukemia | 1.87 |
| K-562 | Chronic Myeloid Leukemia | 1.90 |
| Z-138 | Non-Hodgkin Lymphoma | 1.90 |
| NCI-H460 | Lung Carcinoma | 3.27 |
| HCT-116 | Colorectal Carcinoma | 4.25 |
Apoptosis and Necroptosis Induction Pathways by this compound
Inducing programmed cell death, primarily apoptosis, is a key mechanism for effective anticancer agents. Several analogues of this compound have been shown to trigger apoptotic pathways in cancer cells.
A novel derivative of tetrahydrobenzo(g)imidazo[α-1,2]quinolone, compound 5c, demonstrated a potent ability to induce apoptosis in U-87MG glioblastoma multiforme cells, with an IC50 of 11.91 µM. nih.gov The underlying mechanism for this effect was identified as the generation of reactive oxygen species (ROS) and the subsequent activation of caspase-3. nih.gov
Similarly, the quinoline derivative IND-2 was found to activate the apoptotic pathway in PC-3 prostate cancer cells. mdpi.com This induction involved multiple steps, including the loss of mitochondrial membrane potential, a critical early event in the intrinsic apoptotic pathway. mdpi.com Mechanistically, IND-2 increased the expression of key executioner proteins such as cleaved caspase-3, cleaved caspase-7, and cleaved poly (ADP-ribose) polymerase (PARP). mdpi.comresearchgate.net Concurrently, it decreased the expression of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). mdpi.com
Another related compound, 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ), was shown to induce apoptosis in zebrafish liver cells by upregulating the expression of apoptotic factor genes like bax, caspase-3, caspase-8, and caspase-9, while suppressing the Bcl-2 protein. mdpi.com This study linked the apoptotic induction to endoplasmic reticulum stress. mdpi.com
Necroptosis is a form of regulated, caspase-independent cell death, and its key mediators include Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL). acs.org While necroptosis is a recognized pathway in cell death, specific studies directly linking this compound or its close analogues to the induction of this pathway are not prominent in the current body of research.
Autophagy Modulation by this compound Derivatives
Autophagy is a cellular degradation process that can either promote cell survival or contribute to cell death, depending on the context. Certain quinoline derivatives have been identified as potent modulators of this pathway.
In the context of viral infections, where viruses often manipulate autophagy for their own replication, novel quinoline analogues have been developed as autophagy inhibitors. nih.gov Two lead compounds, GL-287 and GL-382, were shown to inhibit the autophagy process, which in turn attenuated Zika virus (ZIKV) replication in ocular cells. nih.gov
Conversely, some derivatives can inhibit autophagy in a manner that contributes to cellular damage. For instance, exposure to 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) in zebrafish led to the inhibition of autophagy. mdpi.com This was evidenced by decreased protein expression of key autophagy-related proteins such as Atg5-Atg12, Beclin1, and LC3-II, alongside an increase in the autophagy substrate p62, indicating a blockage of the autophagic flux. mdpi.com
Cell Cycle Arrest Mechanisms Induced by this compound
The ability to halt the cell division cycle is a hallmark of many antiproliferative agents. Derivatives based on the imidazoquinoline framework have been shown to induce cell cycle arrest at specific phases.
Imidazoacridinones, a class of potent antineoplastic agents, were found to induce a preferential and complete arrest of L1210 leukemia cells in the G2 phase of the cell cycle. nih.gov This G2 block was dependent on both the dose of the compound and the duration of the treatment. nih.gov
Similarly, a highly active N-methyl substituted imidazo[4,5-b]pyridine derivative caused a dose-dependent accumulation of cells in the G2/M phase in several cancer cell lines, pointing to a cell cycle-phase-specific mechanism of action. nih.gov Furthermore, a tetrahydrobenzo(g)imidazo[α-1,2]quinolone derivative induced apoptosis in U-87MG cells that was accompanied by a significant increase in the sub-G1 and super-G2 phases of the cell cycle, indicating cell cycle disruption. nih.gov
Cellular Differentiation and Senescence Effects of this compound
Cellular senescence is a state of irreversible growth arrest that can act as a tumor-suppressing mechanism. Certain imidazoquinoline analogues have been shown to induce this phenotype in cancer cells.
A selenylated imidazo[1,2-a]pyridine derivative, MRK-107, was found to decrease cell proliferation and induce senescence in K562 chronic myeloid leukemia cells after 48 and 72 hours of treatment. mdpi.comresearchgate.net The induction of senescence by this compound was linked to the generation of oxidative stress. mdpi.comresearchgate.net
In another study, quindoline derivatives, which are potent G-quadruplex interactive agents, were also shown to induce a cellular senescence phenotype. nih.gov Treatment of K562 leukemia and SW620 colon cancer cells with the derivative SYUIQ-5 led to a cessation of cell growth and the appearance of senescence markers. nih.gov This effect was associated with the shortening of telomeres and the increased expression of cell cycle inhibitor proteins p16, p21, and p27. nih.gov
Currently, there is limited specific information in the available literature regarding the ability of this compound derivatives to induce cellular differentiation.
Antimicrobial Activity Studies (In Vitro)
Beyond their anticancer potential, various imidazoquinoline derivatives have been evaluated for their ability to combat microbial pathogens. In vitro studies have confirmed their activity against a range of bacteria.
Antibacterial Mechanisms of this compound against Specific Pathogens
Derivatives of the imidazoquinoline scaffold have demonstrated promising antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to be related to the ability of the quinoline core to target essential bacterial processes, such as DNA replication. Quinolone antibiotics are known to uniquely target bacterial DNA topoisomerases. nih.gov
A series of 7-alkyloxy-4,5-dihydro-imidazo[1,2-a]quinoline derivatives showed broad-spectrum antibacterial activity. nih.gov The compound 7-heptyloxy-4,5-dihydro-imidazo[1,2-a]quinoline (7p) was identified as the most potent inhibitor, with a minimum inhibitory concentration (MIC) against Escherichia coli of 0.5 μg/mL, which is superior to the reference antibiotics ciprofloxacin and amoxicillin. nih.gov
Other related structures, such as imidazo/benzimidazo[1,2-c]quinazoline derivatives, have also been tested. These compounds showed activity against Gram-negative bacteria including E. coli, Pseudomonas putida, and Salmonella typhi, as well as Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus. acs.org
Additionally, quinoline-based hydroxyimidazolium hybrids have been synthesized and evaluated. Hybrid compound 7b was found to be a potent anti-staphylococcal agent, with a MIC value of 2 µg/mL against S. aureus. nih.gov This same hybrid was also highly active against Mycobacterium tuberculosis H37Rv, with a MIC of 10 µg/mL. nih.gov
| Compound/Analogue Class | Pathogen | MIC (μg/mL) | Reference |
|---|---|---|---|
| 7-heptyloxy-4,5-dihydro-imidazo[1,2-a]quinoline (7p) | Escherichia coli | 0.5 | nih.gov |
| Quinoline-based hydroxyimidazolium hybrid 7b | Staphylococcus aureus | 2 | nih.gov |
| Quinoline-based hydroxyimidazolium hybrid 7b | Mycobacterium tuberculosis H37Rv | 10 | nih.gov |
Antifungal Mechanisms of this compound
While specific mechanistic studies on the antifungal properties of this compound are not extensively detailed in the reviewed literature, the broader class of quinoline derivatives has demonstrated significant antifungal activity against various pathogenic strains. acs.orgresearchgate.netresearchgate.net Research into related quinoline and quinazoline compounds provides insights into potential mechanisms of action. For instance, some quinazoline-fused molecules, including imidazo- and benzimidazo-quinazolines, have shown notable antifungal and antibacterial properties. acs.org
Studies on halogenated quinoline analogues have reported potent activity against Candida albicans and Cryptococcus neoformans. researchgate.net Certain analogues were capable of inhibiting fungal growth at nanomolar concentrations and were also effective in eradicating mature fungal biofilms. researchgate.net Similarly, quinoline-based hydroxyimidazolium hybrids have shown remarkable antifungal activity against Cryptococcus neoformans and moderate activity against Candida and Aspergillus species. nih.gov The fungicidal action of some quinoline derivatives, such as 8-hydroxyquinoline (B1678124), has been known for years, suggesting that the quinoline scaffold is a "privileged structure" in the design of antifungal agents. researchgate.netresearchgate.net The mechanism for some derivatives is thought to involve the inhibition of essential fungal enzymes or disruption of the cell membrane. acs.org For example, bactericidal assays on related compounds showed considerable changes in the microbial cell membrane, which could be a primary cause of cell death. acs.org
Antiviral Mechanisms of this compound
Derivatives of imidazo[4,5-g]quinoline have been synthesized and evaluated for their antiviral activities. nih.gov The quinoline scaffold is a core component of numerous compounds exhibiting a wide spectrum of biological activities, including antiviral action against both RNA and DNA viruses. nih.govresearchgate.net For example, various quinoline and quinazoline derivatives have been reported to inhibit RNA viruses such as influenza A virus (IAV), HIV-1, Ebola Virus (EBOV), and hepatitis C virus (HCV), as well as DNA viruses like herpes simplex virus (HSV) and hepatitis B virus (HBV). researchgate.net
The antiviral mechanisms of these compounds can be diverse. Some 2-substituted quinolines have demonstrated dual activity, inhibiting HIV-1 replication in addition to their antileishmanial effects, suggesting potential applications for co-infections. nih.gov The planar polyaromatic system of related heterocyclic structures, such as quinoxalines, allows them to target and interact with viral proteins essential for replication. nih.gov While the precise antiviral mechanism for this compound itself is not fully elucidated, its structural similarity to other antivirally active quinolines suggests it may interfere with viral entry, replication, or assembly processes.
Anti-Parasitic Activity of this compound
Analogues of imidazoquinoline have demonstrated significant in vitro activity against a range of parasites, including those responsible for malaria, leishmaniasis, and various helminth infections.
Antimalarial Activity: Novel imidazo[4,5-c]quinolin-2-ones have been synthesized and assessed for their efficacy against Plasmodium falciparum, the primary parasite causing malaria in humans. nih.govnih.gov These compounds showed potent activity against both the asexual blood stages and the late-stage gametocytes of the parasite. nih.govnih.gov The activity against gametocytes is particularly crucial for preventing the transmission of malaria from infected individuals to mosquitoes. nih.gov Structure-activity relationship (SAR) studies identified several compounds with excellent antimalarial effects and minimal cytotoxicity in mammalian cells, positioning the imidazo[4,5-c]quinolin-2-one scaffold as a promising new lead for malaria treatment and prevention. nih.gov
Antileishmanial Activity: Research into 2-substituted quinolines has revealed their efficacy in experimental models of both cutaneous and visceral leishmaniasis. nih.govnih.gov Oral administration of these compounds in murine models resulted in a significant reduction of the parasite burden in the liver, spleen, and cutaneous lesions. nih.gov Certain 2-alkenylquinolines were identified as the most promising compounds against both forms of the disease. nih.gov The development of these compounds stemmed from a strategy based on traditional medicine, leading to a series of molecules with potent antileishmanial activity and low toxicity. nih.gov
Anthelmintic Activity: A series of 2-arylimidazo[4,5-f]quinolin-9-ols has been shown to possess a significant degree of anthelmintic activity against the mouse tapeworm Hymenolepis nana. nih.gov Among the synthesized compounds, the 2-(2-furyl) analogue was identified as the most active. nih.gov
| Compound Class | Parasite | Activity Type | Key Findings | Reference |
|---|---|---|---|---|
| Imidazo[4,5-c]quinolin-2-ones | Plasmodium falciparum | Antimalarial | Potent activity against asexual and sexual (gametocyte) stages. | nih.govnih.gov |
| 2-Substituted Quinolines | Leishmania amazonensis, L. infantum, L. donovani | Antileishmanial | Significant reduction of parasite burden in cutaneous and visceral models. | nih.govnih.gov |
| 2-Arylimidazo[4,5-f]quinolin-9-ols | Hymenolepis nana (tapeworm) | Anthelmintic | Significant activity observed, with the 2-(2-furyl) analogue being most potent. | nih.gov |
Immunomodulatory Effects at the Cellular and Molecular Level (In Vitro)
Imidazoquinoline derivatives are well-recognized for their potent immunomodulatory activities, primarily acting as agonists for Toll-like receptors (TLRs), particularly TLR7. nih.govnih.gov
Cytokine Production Modulation by this compound
The activation of TLR7 by imidazoquinoline agonists leads to a cascade of downstream signaling events that result in the production of various pro-inflammatory cytokines. A key cytokine produced in response to TLR7 stimulation is Interferon-alpha (IFNα). nih.gov In vitro studies using human peripheral blood mononuclear cells (hPBMCs) have shown that imidazo[4,5-c]quinoline agonists can induce the release of IFNα at low nanomolar concentrations. nih.gov This cytokine plays a critical role in the innate immune response, particularly against viral infections. While potent TLR7/8 agonists like Resiquimod are known to induce systemic inflammation, newer derivatives are being designed to modulate this activity for therapeutic benefit, for example, as vaccine adjuvants. nih.gov
Immune Cell Activation Pathways Modulated by this compound
The immunomodulatory effects of imidazoquinolines are mediated through the activation of specific pathways in immune cells. As agonists of TLR7, these compounds trigger intracellular signaling primarily through the MyD88-dependent pathway. This leads to the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB). nih.gov
In vitro co-culture experiments have demonstrated that imidazo[4,5-c]quinoline derivatives can induce the activation of the NF-κB pathway in macrophages. nih.gov Activation of this pathway is central to the expression of genes encoding inflammatory cytokines, chemokines, and co-stimulatory molecules. One such co-stimulatory molecule is CD86, which is found on the surface of antigen-presenting cells (APCs). Studies have shown that imidazoquinoline agonists lead to the upregulation of CD86 on APCs, enhancing their ability to activate T cells and initiate an adaptive immune response. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Functions of this compound Derivatives
Structure-activity relationship (SAR) studies have been crucial in optimizing the biological functions of imidazoquinoline derivatives, including their antimalarial and immunostimulatory activities.
For the antimalarial imidazo[4,5-c]quinolin-2-ones, a concise synthesis was developed to allow for substitutions around both the quinoline and the imidazolidinone rings. nih.govnih.gov SAR studies revealed that modifications at these positions significantly impacted the compound's potency against P. falciparum. For instance, keeping the R¹ substituent constant as a 3-trifluoromethylphenyl while varying the R² and R³ positions allowed for the identification of analogues with potent gametocytocidal activity and low cytotoxicity. nih.gov
In the context of immunostimulatory activity, SAR studies on imidazo[4,5-f]quinoline derivatives uncovered subtle relationships that led to the discovery of novel analogues with potent in vivo effects. nih.gov These studies confirmed that the activity is mediated by an immunostimulatory mechanism. The development of pyrazolo[3,4-f]quinoline derivatives from these studies resulted in compounds with potent effects in mouse protection models, whereas regioisomeric pyrazolo[4,3-f]quinoline derivatives were found to be inactive, highlighting the critical importance of the heterocyclic core's arrangement. nih.gov
| Imidazoquinoline Scaffold | Biological Activity | Key SAR Findings | Reference |
|---|---|---|---|
| Imidazo[4,5-c]quinolin-2-ones | Antimalarial (Gametocytocidal) | Substitutions on the quinoline and imidazolidinone rings are critical for potency and low cytotoxicity. Specific aryl substituents at R¹ and R³ influence activity. | nih.govnih.gov |
| Imidazo[4,5-f]quinolines | Immunostimulatory | Subtle structural changes significantly impact in vivo immunostimulatory effects. The specific arrangement of the fused heterocyclic rings (regioisomerism) is crucial for activity. | nih.gov |
| Imidazo[4,5-c]quinolines | TLR7 Agonism | Polyphenolic derivatives can modulate TLR7 agonistic activity; the number and position of hydroxyl or methoxy groups on benzyl substituents influence potency and TLR7/8 selectivity. | nih.gov |
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Pharmacokinetic and Metabolic Pathway Research in Vitro/in Silico
In Silico Pharmacokinetic Predictions for 2H-Imidazo[4,5-G]quinoline
Distribution Prediction Models for this compound
In silico distribution models, such as quantitative structure-activity relationship (QSAR) models, are computational tools used in early drug development to predict how a compound will distribute throughout the body's tissues and fluids. nih.govfrontiersin.org A key aspect of this is predicting the volume of distribution (Vd) and the ability of a compound to cross biological barriers, most notably the blood-brain barrier (BBB). nih.govnih.gov These models utilize the chemical structure of a molecule to calculate physicochemical properties that influence its permeability and tissue affinity. frontiersin.org Methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) can also be used to experimentally determine BBB permeability, and this data can inform QSAR models. nih.gov
Despite the availability of these predictive methodologies, specific in silico or QSAR models and their resulting predictions for the tissue distribution or blood-brain barrier permeability of this compound have not been detailed in the available scientific literature.
Excretion Pathway Predictions for this compound
Computational, or in silico, models are employed to predict the primary routes of elimination for a drug candidate, which are typically renal (via the kidneys) or biliary (via the liver and bile). nih.gov These predictions are part of the broader ADME (Absorption, Distribution, Metabolism, Excretion) profiling. nih.gov By analyzing a compound's molecular properties, such as its size, charge, and lipophilicity, these models can estimate its likelihood of being cleared by the kidneys or metabolized by the liver and excreted in bile. This early assessment helps anticipate a compound's pharmacokinetic behavior and potential for accumulation. nih.gov
Currently, there are no specific published in silico predictions detailing the expected renal, biliary, or other excretion pathways for this compound.
Physiologically-Based Pharmacokinetic (PBPK) Modeling for this compound
Physiologically-based pharmacokinetic (PBPK) modeling is a sophisticated simulation technique that creates a mathematical representation of a drug's absorption, distribution, metabolism, and excretion within the body. scilifelab.seiapchem.org These models integrate a compound's specific physicochemical properties with physiological data (e.g., blood flow rates, tissue volumes) to predict its concentration over time in various organs and in plasma. nih.govresearchgate.net PBPK models are valuable for mechanistically exploring pharmacokinetics, predicting drug-drug interactions (DDIs), and extrapolating data across different populations. nih.govnih.gov
While PBPK modeling is a powerful tool in drug development, the construction and application of a specific PBPK model for this compound has not been reported in the available research.
In Vitro Studies on Drug Transporter Interactions of this compound
Efflux Transporter Substrate/Inhibitor Profiling (e.g., P-gp, BCRP)
Efflux transporters, such as P-glycoprotein (P-gp, or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2), are proteins on cell membranes that actively pump substrates out of cells. mdpi.com They play a critical role in limiting drug absorption and distribution, particularly into sanctuary sites like the brain. In vitro assays are essential to determine if a new chemical entity is a substrate (is transported by) or an inhibitor of these transporters. bioivt.comresearchgate.net Common methods include bidirectional transport assays using polarized cell monolayers (like Caco-2 or MDCK cells) that overexpress a specific transporter, or vesicular transport assays using inside-out membrane vesicles. uzh.chnih.gov
No specific in vitro data is available to characterize this compound as a substrate or inhibitor of major efflux transporters like P-gp or BCRP.
Uptake Transporter Interactions (e.g., OATPs, OATs)
Uptake transporters facilitate the movement of compounds from the blood into tissues such as the liver and kidneys, playing a key role in drug clearance. nih.gov Important families include the Organic Anion Transporting Polypeptides (OATPs, part of the SLCO superfamily) and Organic Anion Transporters (OATs, part of the SLC22A superfamily). mdpi.comresearchgate.net In vitro studies using cell lines engineered to express a single transporter (e.g., OATP1B1, OAT1) are used to assess whether a compound is a substrate or an inhibitor of these proteins. solvobiotech.com This information is crucial for predicting hepatic and renal clearance and potential drug-drug interactions. nih.gov
There are no published in vitro studies profiling the interaction of this compound with key uptake transporters such as OATPs or OATs.
Protein Binding Characteristics of this compound (In Vitro)
The extent to which a drug binds to plasma proteins, primarily albumin, is a critical pharmacokinetic parameter. Only the unbound (free) fraction of a drug is generally considered pharmacologically active and available to be metabolized or excreted. In vitro methods such as equilibrium dialysis, ultrafiltration, or ultracentrifugation are standard techniques used to determine the percentage of a compound that binds to plasma proteins. This value influences the drug's distribution and clearance.
Advanced Analytical Methodologies for 2h Imidazo 4,5 G Quinoline Research
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis in Research Samples
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of 2H-Imidazo[4,5-G]quinoline. It is routinely employed for determining the purity of synthetic batches and for quantifying the compound in various research samples. Reversed-phase HPLC is the most common modality, utilizing a nonpolar stationary phase (typically C18) and a polar mobile phase.
The separation mechanism relies on the hydrophobic interactions between the imidazoquinoline compound and the alkyl chains of the stationary phase. A mobile phase, often consisting of a mixture of an aqueous buffer (like ammonium acetate or formate) and an organic solvent (such as acetonitrile or methanol), is used to elute the compound. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the efficient elution of the target compound while separating it from starting materials, byproducts, or degradants. nih.gov
For purity assessment, UV detection is commonly set at a wavelength corresponding to the maximal absorbance of the imidazoquinoline core, ensuring high sensitivity. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using standards of known concentration to ensure linearity and accuracy, with limits of detection and quantification typically falling in the low µg/mL to ng/mL range. nih.govresearchgate.net
Table 1: Representative HPLC Parameters for Analysis of Imidazoquinoline Compounds
Mass Spectrometry (MS) Applications Beyond Basic Identification
Mass spectrometry (MS) is a powerful tool that extends far beyond simple molecular weight confirmation for this compound. When coupled with liquid chromatography (LC-MS), it provides unparalleled sensitivity and specificity for metabolite identification, quantification in complex media, and probing molecular interactions.
Understanding the metabolic fate of this compound is crucial. In vivo, it may undergo Phase I (oxidation, hydroxylation) and Phase II (conjugation with glucuronic acid or sulfate) metabolism. nih.gov Tandem mass spectrometry (MS/MS) is the primary technique used to elucidate the structures of these metabolites.
In a typical MS/MS experiment, the metabolite's protonated molecule [M+H]⁺ is selected in the first mass analyzer and subjected to collision-induced dissociation (CID). The resulting product ions are then analyzed in the second mass analyzer, generating a characteristic fragmentation pattern. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of both the parent and fragment ions, greatly aiding in structural confirmation. nih.govnih.gov For instance, a hydroxylation would result in a mass shift of +16 Da from the parent compound, while glucuronidation would add 176 Da. nih.govnih.gov The fragmentation patterns of these conjugates often show a characteristic neutral loss of the conjugating group, providing strong evidence for the metabolite's identity. nih.gov
Table 2: Predicted MS/MS Fragmentation for Hypothetical Metabolites of this compound (Parent MW ≈ 169.18 g/mol)
For quantifying this compound in complex biological matrices such as cell lysates or microsomal incubations, LC-MS/MS is the gold standard. nih.gov This technique offers high selectivity by monitoring specific mass transitions from a precursor ion to a product ion, a mode known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). This specificity minimizes interference from co-eluting matrix components. nih.gov
Method development involves optimizing chromatographic separation and mass spectrometric parameters, including the selection of the most intense and specific precursor-product ion transitions. The use of a stable isotope-labeled internal standard is critical to correct for matrix effects and variations in sample processing and instrument response, ensuring high accuracy and precision. nih.gov Challenges such as ion suppression or enhancement from the biological matrix must be carefully evaluated and mitigated through effective sample preparation (e.g., protein precipitation, solid-phase extraction) and chromatographic separation. nih.gov
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique for mapping the binding interface of a small molecule ligand, such as this compound, on its protein target. nih.govyorku.ca The method measures the rate at which backbone amide hydrogens exchange with deuterium when the protein is incubated in D₂O. semanticscholar.org This exchange rate is sensitive to the local protein environment; regions protected from the solvent, such as those in a binding pocket or involved in hydrogen bonding, will exchange more slowly. semanticscholar.orgspringernature.com
By comparing the deuterium uptake of the protein in its free (apo) state versus its ligand-bound (holo) state, it is possible to identify regions where the exchange rate has been significantly reduced. nih.gov These regions of protection correspond to the ligand-binding site or areas undergoing allosteric conformational changes upon binding. The protein is digested by an acid protease (e.g., pepsin) under quench conditions (low pH and temperature) to generate peptides, which are then analyzed by LC-MS to measure the mass increase due to deuterium incorporation. semanticscholar.org
Table 3: Illustrative HDX-MS Data for a Target Protein Interacting with this compound
Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation to mass spectrometry, differentiating ions not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge—condensed into a parameter known as the rotationally averaged collision cross-section (CCS). nih.gov This technique is particularly valuable for studying the conformational landscape of protein-ligand complexes. nih.gov
When this compound binds to a target protein, it may induce a conformational change, such as causing the protein to adopt a more compact or a more extended state. nih.govbiorxiv.org IM-MS can detect this change as a shift in the arrival time distribution of the protein-ligand complex compared to the unbound protein. researchgate.net A more compact conformation will experience fewer collisions with the drift gas in the ion mobility cell and will travel faster, resulting in a shorter drift time and a smaller CCS. Conversely, a more open conformation will have a longer drift time and a larger CCS. This allows for the characterization of subtle ligand-induced structural changes that might not be apparent from mass measurement alone. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies and Molecular Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of this compound and for investigating its interactions at an atomic level. One-dimensional (1D) ¹H and ¹³C NMR spectra are used to confirm the chemical structure of the synthesized compound, while two-dimensional (2D) experiments like COSY and HMQC can be used to assign all proton and carbon signals unambiguously. nih.govresearchgate.net
For studying molecular interactions, NMR is particularly powerful. Chemical Shift Perturbation (CSP), also known as ligand-observed or protein-observed NMR, is a widely used technique. In a protein-observed experiment, an isotope-labeled (¹⁵N or ¹³C) protein is titrated with the unlabeled this compound. Upon binding, the chemical environment of the amino acid residues at the binding interface changes, causing perturbations in their corresponding NMR signals (chemical shifts). mdpi.com By mapping these changes onto the protein's structure, the binding site can be precisely identified. The magnitude of the shift can also be used to determine the binding affinity (dissociation constant, Kd). mdpi.com This provides high-resolution structural and thermodynamic information about the interaction.
Table 4: Hypothetical Chemical Shift Perturbation Data for Protein Residues upon Binding this compound
Ligand-Observed NMR Techniques (e.g., STD-NMR, SAR-by-NMR) for this compound Binding
Ligand-observed Nuclear Magnetic Resonance (NMR) techniques are powerful tools for studying the binding of small molecules like this compound to macromolecular targets. These methods are particularly advantageous when working with large proteins or when isotopic labeling of the protein is not feasible.
Saturation Transfer Difference (STD-NMR): This technique is highly effective for identifying ligands that bind to a target protein and for mapping the binding epitope of the ligand. In a hypothetical STD-NMR experiment with this compound and a target protein, specific protons on the protein are selectively saturated. This saturation is transferred to the bound this compound molecule through spin diffusion. When the ligand dissociates, it retains this saturation, leading to a decrease in the intensity of its corresponding signals in the NMR spectrum. The protons on the this compound molecule that are in closest proximity to the protein surface will show the strongest STD effect, allowing for the determination of the binding epitope.
Illustrative STD-NMR Data for this compound Binding
| Proton of this compound | Chemical Shift (ppm) | STD Amplification (%) | Proximity to Protein Surface |
|---|---|---|---|
| H-2 | 8.5 | 100 | High |
| H-4 | 7.8 | 85 | High |
| H-8 | 7.5 | 40 | Medium |
Structure-Activity Relationships (SAR) by NMR: This method is used to screen for and identify low-affinity fragments that bind to a protein target. These fragments can then be optimized into more potent ligands. In a SAR-by-NMR study, a series of small molecules, including derivatives of the this compound scaffold, would be screened against the target protein. The binding of these fragments is detected by observing changes in the protein's NMR spectrum, typically a 2D 1H-15N HSQC spectrum. By identifying fragments that bind to adjacent sites on the protein, medicinal chemists can link them together to create a higher affinity ligand.
Protein-Observed NMR Techniques (e.g., HSQC for binding site mapping of this compound)
Protein-observed NMR techniques focus on the changes in the NMR spectrum of the protein upon ligand binding. These methods require isotopically labeled protein (typically with 15N or 13C) but provide detailed information about the binding site and the conformational changes in the protein.
Heteronuclear Single Quantum Coherence (HSQC): The 1H-15N HSQC experiment is particularly sensitive to changes in the chemical environment of the protein's backbone amide groups. When this compound binds to a 15N-labeled protein, the amino acid residues at the binding site, and potentially those in allosterically affected regions, will experience a change in their chemical environment. This results in chemical shift perturbations (CSPs) of their corresponding peaks in the HSQC spectrum. By mapping these CSPs onto the protein's structure, the binding site of this compound can be precisely identified.
Hypothetical HSQC Chemical Shift Perturbations upon this compound Binding
| Amino Acid Residue | Original Chemical Shift (¹H, ¹⁵N ppm) | New Chemical Shift (¹H, ¹⁵N ppm) | Magnitude of CSP (ppm) | Location |
|---|---|---|---|---|
| Phe-45 | (8.2, 120.5) | (8.5, 121.0) | 0.58 | Binding Pocket |
| Val-67 | (7.9, 118.2) | (8.1, 118.5) | 0.36 | Binding Pocket |
| Leu-98 | (8.0, 122.1) | (8.0, 122.2) | 0.10 | Distal to Binding Site |
Diffusion-Ordered Spectroscopy (DOSY) for Aggregation Studies of this compound
Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique for studying the aggregation of small molecules in solution. It separates the NMR signals of different species based on their diffusion coefficients, which are related to their size and shape. For a compound like this compound, which may have the potential to self-associate, DOSY can be used to determine the extent of aggregation under various conditions (e.g., concentration, pH, solvent). In a DOSY experiment, a series of NMR spectra are acquired with varying magnetic field gradient strengths. The signal attenuation as a function of the gradient strength is then used to calculate the diffusion coefficient for each species. Monomeric this compound will have a larger diffusion coefficient (diffusing faster) than its aggregates.
Expected DOSY Results for this compound Aggregation
| Species | Concentration (mM) | Diffusion Coefficient (10⁻¹⁰ m²/s) | Aggregation State |
|---|---|---|---|
| This compound | 0.1 | 8.5 | Monomer |
| This compound | 1.0 | 7.2 | Monomer/Dimer Equilibrium |
X-ray Crystallography for Co-crystal Structures of this compound with Biological Macromolecules
X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. Obtaining a co-crystal structure of this compound bound to its biological target would provide invaluable information for understanding its mechanism of action and for structure-based drug design. The process involves crystallizing the protein-ligand complex and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound this compound can be determined. Such a structure would reveal the precise binding mode, including all key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that are responsible for the binding affinity and selectivity.
Electrochemical Analysis of this compound
Electrochemical analysis provides insights into the redox properties of this compound and can be harnessed for the development of electrochemical sensors.
Redox Behavior of this compound
The redox behavior of this compound can be investigated using techniques such as cyclic voltammetry (CV). The fused imidazole (B134444) and quinoline (B57606) ring system is expected to be electrochemically active. CV experiments would reveal the oxidation and reduction potentials of the molecule, providing information about its electron-donating or -accepting capabilities. This is crucial for understanding its potential role in biological redox processes and for predicting its metabolic fate. The redox potentials would be influenced by the substitution pattern on the imidazoquinoline core and the pH of the medium.
Anticipated Redox Potentials for this compound Derivatives
| Derivative | Oxidation Potential (V vs. Ag/AgCl) | Reduction Potential (V vs. Ag/AgCl) |
|---|---|---|
| Unsubstituted this compound | +1.2 | -0.8 |
| Electron-donating substituent | +0.9 | -0.9 |
Electrochemical Sensing Applications for this compound
The unique electrochemical properties of this compound can be exploited to develop sensitive and selective electrochemical sensors. For instance, an electrode could be modified with a specific receptor that binds to this compound. This binding event could then be transduced into a measurable electrochemical signal, such as a change in current or potential. Alternatively, the intrinsic redox activity of this compound itself could be used for its direct detection at an unmodified or chemically modified electrode. Such sensors could find applications in pharmaceutical analysis, environmental monitoring, and clinical diagnostics. researchgate.net Novel quinoline-based sensors have demonstrated the potential for detecting various analytes with high sensitivity. rsc.orgnih.govacs.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Imidazole |
Spectroscopic Techniques for Studying Molecular Interactions
The investigation of molecular interactions involving this compound and its derivatives is crucial for understanding their biological mechanisms and potential applications. Advanced spectroscopic techniques provide powerful, often real-time, insights into the binding events with biomolecular targets such as proteins and nucleic acids. These methods allow for the determination of binding affinity, kinetics, and thermodynamics, which are essential parameters in fields like drug discovery and chemical biology.
Fluorescence spectroscopy is a highly sensitive technique used to study the binding of molecules. The intrinsic fluorescence of certain imidazoquinoline derivatives or the use of fluorescently labeled compounds allows researchers to monitor changes in the local environment upon binding to a target macromolecule. The interaction can lead to phenomena such as fluorescence quenching (decrease in intensity) or enhancement (increase in intensity), as well as shifts in the emission wavelength.
Research on structurally related fluorescent nucleosides, such as the benzo[g]imidazo[4,5-c]quinoline nucleoside ((BIQ)A), demonstrates this principle effectively. When incorporated into an oligodeoxynucleotide (ODN) duplex, (BIQ)A exhibits significant changes in its absorption and fluorescence spectra upon binding to a complementary cytosine base. nih.gov This change is due to a base-pair-induced protonation of the (BIQ)A molecule, which allows for clear discrimination of the target base. nih.gov Similarly, studies on benzimidazo[1,2-a]quinolines show that their photophysical features can be used for chemosensor applications, where binding to metal ions alters their fluorescence profiles. semanticscholar.orgresearchgate.netrsc.org These studies provide a framework for how the binding of this compound derivatives to their biological targets can be quantified by monitoring these spectral changes.
Table 1: Photophysical Properties of Selected Imidazoquinoline Analogs
| Compound | Emission Wavelength (λem) | Quantum Yield (ΦF) | Solvent |
| 3-(4-cyanophenyl)-1-(pyridyl)imidazo[5,1-a]isoquinoline | 446 nm | 0.48 | Chloroform |
| 1-phenyl-3-(2-pyridinyl)imidazo[5,1-a]isoquinoline | 431 nm | 0.33 | Chloroform |
This table presents data for related imidazo-isoquinoline/quinoline structures to illustrate the fluorescent properties within this class of compounds. Data sourced from research on imidazo[5,1‐a]isoquinolines and imidazo[1,5‐a]quinolines. researchgate.net
Circular Dichroism (CD) spectroscopy is a vital tool for studying the structure of chiral molecules, including biological macromolecules like proteins and nucleic acids. nih.gov It measures the differential absorption of left- and right-circularly polarized light. Since proteins and nucleic acids possess well-defined secondary structures (e.g., α-helices, β-sheets, DNA double helix), they produce characteristic CD spectra. nih.govspringernature.com
When a chiral derivative of this compound interacts with a biomolecule, it can induce conformational changes in the macromolecule, leading to alterations in its CD spectrum. nih.gov This effect allows researchers to monitor the binding event and gain insight into its impact on the biomolecule's structure. Conversely, if the imidazoquinoline derivative is itself chiral, its own CD signal may change upon binding as its conformation becomes constrained within the binding site. CD is therefore an excellent method for monitoring structural alterations that result from macromolecule-ligand interactions. nih.gov
Table 2: Hypothetical Circular Dichroism Data for a Chiral this compound Derivative Binding to DNA
| Analyte | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Interpretation |
| dsDNA alone | 275 | +8.5 | Characteristic B-form DNA signal |
| dsDNA + Chiral Ligand | 275 | +10.2 | Ligand binding induces a conformational change in DNA |
| dsDNA alone | 245 | -7.9 | Characteristic B-form DNA signal |
| dsDNA + Chiral Ligand | 245 | -9.1 | Ligand binding induces a conformational change in DNA |
This table illustrates representative changes in a CD spectrum that could be observed when a chiral small molecule binds to a biomolecule, altering its conformation.
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of molecular interactions. nih.govspringernature.com In a typical SPR experiment, a target biomolecule (ligand) is immobilized on the surface of a gold sensor chip. A solution containing the this compound derivative (analyte) is then flowed over this surface. nih.gov Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in "resonance units" (RU). nih.gov
The resulting data, displayed in a sensorgram (RU vs. time), provides a wealth of information. The association phase reveals the on-rate (k_a), while the dissociation phase (when flowing buffer over the chip) provides the off-rate (k_d). springernature.com From these kinetic constants, the equilibrium dissociation constant (K_D), a measure of binding affinity, can be accurately calculated (K_D = k_d / k_a). SPR is highly sensitive and suitable for characterizing the binding kinetics of a wide range of molecules, from small compounds to large proteins. nih.govnih.gov
Table 3: Representative Kinetic and Affinity Data from an SPR Experiment
| Interaction Pair | Association Rate (k_a) (M⁻¹s⁻¹) | Dissociation Rate (k_d) (s⁻¹) | Equilibrium Dissociation Constant (K_D) (M) |
| Target Protein + Compound A | 1.2 x 10⁵ | 2.5 x 10⁻⁴ | 2.1 x 10⁻⁹ (2.1 nM) |
| Target Protein + Compound B | 3.5 x 10⁴ | 7.0 x 10⁻⁴ | 2.0 x 10⁻⁸ (20 nM) |
This table provides example data for two hypothetical this compound derivatives (Compounds A and B) binding to a target protein, illustrating how SPR is used to determine binding kinetics and affinity.
Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing the thermodynamics of molecular interactions. tainstruments.com It is the only technique that directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event. univr.it In an ITC experiment, a solution of the this compound derivative is titrated in small aliquots into a sample cell containing the target biomolecule. The instrument measures the minute temperature changes that occur with each injection. univr.it
A single ITC experiment can provide a complete thermodynamic profile of the interaction. upm.es This includes the binding stoichiometry (n), the binding affinity (as the association constant K_a or dissociation constant K_D), and the enthalpy change (ΔH). univr.itupm.es From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, providing deep insight into the forces driving the binding interaction (e.g., hydrogen bonds, hydrophobic interactions). univr.itunizar.es
Table 4: Comprehensive Thermodynamic Profile from an ITC Experiment
| Parameter | Value | Description |
| Stoichiometry (n) | 1.05 | Indicates a 1:1 binding ratio of the ligand to the biomolecule. |
| Dissociation Constant (K_D) | 10 x 10⁻⁹ M (10 nM) | A measure of high binding affinity. researchgate.net |
| Enthalpy Change (ΔH) | -13.5 kcal/mol | The reaction is enthalpically driven (exothermic). univr.it |
| Entropy Change (TΔS) | +2.5 kcal/mol | The reaction is entropically unfavorable. |
| Gibbs Free Energy (ΔG) | -11.0 kcal/mol | Indicates a spontaneous binding event. |
This table shows a sample thermodynamic profile for the binding of a hypothetical this compound derivative to its target, as determined by ITC.
Applications of 2h Imidazo 4,5 G Quinoline Beyond Biomedical Research
Materials Science Applications
The fusion of an imidazole (B134444) ring with a quinoline (B57606) system creates a π-conjugated architecture that is often associated with interesting photophysical properties. These characteristics make such compounds prime candidates for advanced materials, particularly in the realm of organic electronics.
The optoelectronic behavior of heterocyclic compounds is fundamentally linked to their molecular orbital energies, specifically the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, dictates the absorption and emission properties of the molecule.
Research into various imidazoquinoline isomers has revealed their potential as potent fluorophores. mdpi.com For instance, imidazo[1,5-a]quinolines are known to emit intense blue luminescence. researchgate.net Derivatives of imidazo[1,2-a]pyridines, a related scaffold, exhibit fluorescence in the 415–461 nm region. mdpi.com The extensive delocalization of the electron cloud in quinoline derivatives often leads to unique optical properties suitable for optoelectronic applications. mdpi.com
While direct experimental data on the photoluminescence of 2H-Imidazo[4,5-G]quinoline is scarce, computational studies on its derivatives provide valuable insights. An in silico analysis of a novel imidazo[4,5-g]quinoline-4,9-dione derivative, KSA5, calculated its HOMO-LUMO energy gap to be lower than that of the reference compound PAβN, suggesting a capacity for interaction and distinct electronic behavior. nih.gov A lower energy gap typically corresponds to absorption at longer wavelengths. The ability to tune these properties by adding substituents to the core structure is a key advantage of this compound class. acs.org
The optical properties of azo quinoline derivatives have been investigated, showing optical energy gaps in the range of 1.34-2.26 eV for direct transitions, a range that is relevant for various electronic applications. researchgate.net The properties of analogous imidazo-fused heterocyclic systems suggest that this compound derivatives could be developed into novel fluorophores.
Table 1: Comparison of Optical Properties of Analogous Imidazo-Fused Heterocycles
| Compound Family | Emission Range (nm) | Quantum Yield (Φ) | Key Features | Reference |
|---|---|---|---|---|
| Imidazo[1,5-a]quinolines | 431 - 446 | up to 48% | Intense blue luminescence, hypsochromic effect compared to isomers. | researchgate.net |
| π-Expanded Imidazo[1,2-a]pyridines | 415 - 461 | Low | Strong UV absorption, blue fluorescence. | mdpi.com |
| Pyrazolo[3,4-b]quinolines | Blue to Blue-Green | N/A | Used as emitters in OLEDs; emission color tunable by substitution. | acs.org |
The incorporation of rigid, planar heterocyclic units into polymer chains can impart desirable thermal, mechanical, and electronic properties. The this compound scaffold is a suitable candidate for integration into polymers as a monomeric unit.
The synthesis of 2-methyl-1-substituted-imidazo[4,5-g]quinoline-4,9-diones has been achieved from 6,7-dichloro-5,8-quinolinedione. nih.gov This synthetic route demonstrates that the core structure can be functionalized at specific positions. By introducing reactive groups such as vinyl, acrylic, amino, or hydroxyl moieties onto the quinoline or imidazole rings, derivatives of this compound could be rendered polymerizable. These functionalized monomers could then participate in various polymerization reactions, including:
Addition Polymerization: If equipped with a vinyl or acrylate (B77674) group.
Condensation Polymerization: If functionalized with di-amino, di-hydroxyl, or di-carboxylic acid groups, allowing reaction with appropriate co-monomers to form polyesters, polyamides, or polyimides.
The resulting polymers would benefit from the inherent rigidity and thermal stability of the fused heterocyclic system. Such materials could find applications as high-performance plastics, thermostable films, or as conductive polymers if the π-conjugation is extended throughout the polymer backbone.
Organic Light-Emitting Diodes (OLEDs) rely on materials that can efficiently convert electrical energy into light. The search for stable and efficient blue emitters remains a key challenge in OLED technology. researchgate.net Various imidazo-fused heterocycles have shown great promise in this area.
Derivatives of imidazo[4,5-b]pyridines and imidazo[1,5-a]quinolines are actively studied for their application as emissive materials in OLEDs. mdpi.comresearchgate.net For example, devices using pyrazolo[3,4-b]quinoline derivatives as the emissive dopant have been fabricated, successfully generating bright blue light. acs.org The efficiency and color of these OLEDs can be systematically tuned by altering the electron-donating or electron-withdrawing nature of substituents on the heterocyclic core. acs.org Ruthenium(II) complexes featuring 1H-Imidazo[4,5-f] mdpi.comnih.govphenanthroline ligands, which are structurally analogous to imidazoquinolines, are also explored as components of OLEDs. mdpi.com
Given the established precedent of its isomers, the this compound scaffold possesses the foundational characteristics to serve as an emitter in OLEDs. Its rigid structure helps to reduce non-radiative decay pathways, potentially leading to higher quantum efficiencies. The calculated electronic properties of imidazo[4,5-g]quinoline-4,9-dione suggest that its HOMO-LUMO gap is in a suitable range for electronic applications. nih.gov Through targeted chemical modification to optimize its emission wavelength and charge transport properties, this compound could be developed into a novel class of emitter or host materials for next-generation OLED displays and lighting.
Catalytic Applications of this compound Derivatives
The presence of multiple nitrogen atoms with available lone pairs makes the this compound scaffold a highly attractive candidate for applications in both organocatalysis and as a ligand in transition metal catalysis.
Organocatalysts are metal-free small organic molecules that can accelerate chemical reactions. Nitrogen-containing heterocycles are a prominent class of organocatalysts, often functioning as Brønsted or Lewis bases. The imidazole and pyridine (B92270) moieties are both known to be effective catalytic sites. Guanidines, which contain a central carbon atom bonded to three nitrogen atoms and are related to the imidazole core, are recognized as superbases and have been widely applied in organocatalysis. semanticscholar.org
The this compound molecule features basic nitrogen atoms in both the imidazole and quinoline ring systems. These sites could be utilized to activate substrates by deprotonation (acting as a Brønsted base) or through hydrogen bonding interactions. While specific studies employing this scaffold in organocatalysis are yet to be reported, its structural similarity to other proven nitrogen-based catalysts suggests a strong potential for this application.
The design of ligands is central to the field of homogeneous catalysis, as the ligand sphere around a metal center dictates the catalyst's activity, selectivity, and stability. Polyazine frameworks, like that of imidazoquinoline, are versatile and can coordinate to metal ions through their nitrogen atoms, acting as polydentate ligands. mdpi.com
The this compound scaffold offers multiple potential coordination sites: the pyridine-type nitrogen in the quinoline ring and the nitrogen atoms of the imidazole ring. This allows it to act as a bidentate or potentially a tridentate ligand, forming stable chelate rings with a transition metal. The formation of such stable metal-ligand complexes is crucial for catalytic applications, as it prevents ligand dissociation and catalyst deactivation. google.com
Numerous studies have demonstrated the successful use of related isomers as ligands:
Imidazo[1,5-a]pyridines are used to form organometallic complexes with various transition metals. mdpi.com
Imidazo[4,5-f] mdpi.comnih.govphenanthroline derivatives form highly stable complexes with Rhenium(I) and Ruthenium(II), which have applications in photocatalysis. acs.org
Benzo[h]quinoline derivatives form tridentate ligands for transition metals like iron and ruthenium, creating highly stable catalysts for reduction reactions. google.com
The rigid, planar structure of the this compound ligand could provide steric control around the metal center, influencing the stereoselectivity of catalytic reactions. Furthermore, the electronic properties of the ligand can be fine-tuned through substitution on the aromatic rings, thereby modulating the reactivity of the metal catalyst. These features make this compound a promising, yet underexplored, platform for designing novel and efficient transition metal catalysts.
Development of Chemical Probes and Biosensors
The inherent fluorescence and electrochemical activity of the this compound core make it a valuable component in the design of sensitive and selective chemical probes and biosensors.
Fluorescent Probes based on this compound
Derivatives of the imidazoquinoline family are recognized for their emissive properties, which makes them suitable as fluorophores. mdpi.com The extended aromatic system of these molecules influences their optical characteristics. mdpi.com
A notable example is a novel fluorescent nucleoside, a benzo[g]imidazo[4,5-c]quinoline derivative (BIQ)A, which has been synthesized and studied. nih.gov This compound displays distinct photophysical properties that are dependent on its protonation state, leading to significant changes in its absorption and fluorescence spectra. nih.gov Specifically, the protonated form of (BIQ)A exhibits unique fluorescence, which allows for the clear discrimination of certain interactions, such as base-pairing with cytosine in oligodeoxynucleotides, even under neutral and slightly alkaline conditions. nih.gov
Quinoline-based fluorescent probes are also being developed to detect changes in the microenvironment, such as viscosity. sioc-journal.cn These probes often work on the principle of twisted intramolecular charge transfer (TICT), where the rotation of parts of the molecule is restricted in high-viscosity environments, leading to enhanced fluorescence. sioc-journal.cn While not all of these are direct this compound derivatives, the foundational role of the quinoline moiety is critical.
| Probe/Derivative | Application | Principle of Detection | Reference |
| Benzo[g]imidazo[4,5-c]quinoline nucleoside ((BIQ)A) | Monitoring base-pair formation in oligodeoxynucleotides | Protonation-induced changes in fluorescence spectra | nih.gov |
| Quinoline-based viscosity probe (QUI-VI) | Detecting changes in environmental viscosity | Twisted Intramolecular Charge Transfer (TICT) | sioc-journal.cn |
| Benzothiazole-modified quinoline Schiff base (TQ) | Selective detection of Zn²⁺ ions | Fluorescence enhancement upon metal chelation | rsc.org |
Electrochemical Biosensors Incorporating this compound
Electrochemical biosensors are powerful analytical tools that convert a biological recognition event into a measurable electrical signal. researchgate.net These sensors can be designed to detect a wide range of analytes with high sensitivity and selectivity. researchgate.netmdpi.com The incorporation of specific chemical entities, such as those from the imidazoquinoline family, can enhance their performance.
The principle behind many electrochemical biosensors involves the immobilization of a biorecognition element, like DNA, onto an electrode surface. nih.gov When an analyte interacts with this layer, it causes a change in the electrochemical properties of the surface, which can be detected. nih.gov For instance, the oxidation signals of DNA bases can be monitored to detect interactions with various molecules. nih.gov
While direct examples of this compound in electrochemical biosensors are not extensively detailed in the provided context, the broader class of quinoline and imidazole derivatives are used. For example, various organic compounds, including dyes and organometallic complexes, can act as mediators to shuttle electrons between an enzyme and the electrode in second-generation biosensors. researchgate.net The stable and redox-active nature of heterocyclic compounds like imidazoquinolines makes them potential candidates for such applications. Furthermore, nanomaterials like gold nanoparticles are often used to modify electrodes in biosensors to increase the surface area and facilitate stable immobilization of biomolecules. nanomedicine-rj.com
Coordination Chemistry of this compound
The nitrogen atoms within the imidazole and quinoline rings of the this compound structure provide excellent sites for coordination with metal ions. This has led to significant interest in its metal chelation properties and its use as a ligand in more complex supramolecular structures.
Metal Chelation Properties of this compound
The ability of a molecule to bind to metal ions is known as metal chelation. This property is crucial in various chemical and biological processes. The imidazo[4,5-b]pyridine scaffold, a related structure, has been studied for its coordination chemistry with biologically relevant metal dications. researchgate.net The imidazole nitrogen is often the primary binding site. researchgate.net
Similarly, imidazo[1,5-a]pyridines, when appropriately substituted, can act as effective chelating N-N ligands for transition metal ions. mdpi.com These interactions can be harnessed to create "on-off" type sensors where the fluorescence of the molecule is quenched or enhanced upon binding to a metal ion. mdpi.com For example, a benzothiazole-modified quinoline Schiff base probe shows weak fluorescence on its own but exhibits strong emission upon forming a 1:1 complex with Zn²⁺. rsc.org
The development of multifunctional compounds that incorporate chelating properties is an active area of research. nih.gov The 8-hydroxyquinoline (B1678124) derivative, clioquinol, is a well-known metal chelator. nih.gov The fundamental chelating ability of these heterocyclic systems underscores the potential of this compound derivatives as ligands for various metal ions.
Design of Metal-Organic Frameworks (MOFs) with this compound Ligands
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. wikipedia.orgnih.gov These materials have garnered immense interest due to their tunable structures and potential applications in gas storage, separation, and catalysis. wikipedia.orgfrontiersin.org
The ligands, often referred to as linkers, are crucial in determining the structure and properties of the resulting MOF. wikipedia.org While carboxylates are commonly used linkers, nitrogen-containing heterocyclic ligands like those from the pyridine and imidazole families are also widely employed. nih.gov Zeolitic imidazolate frameworks (ZIFs), a subclass of MOFs, are built from tetrahedral metal ions and imidazolate linkers. mdpi.com
The versatility of the imidazoquinoline scaffold makes it an attractive candidate for designing novel MOFs. By functionalizing the this compound core with appropriate connecting groups (e.g., carboxylates or pyridyls), it can be used as a linker to construct one-, two-, or three-dimensional frameworks. For instance, amino-functionalized dicarboxylate ligands have been used to create novel cadmium and zinc MOFs. frontiersin.org One such cadmium-based MOF demonstrated the ability to act as a sensor for Cu²⁺ ions. frontiersin.org The incorporation of ligands with specific functionalities, such as the basic nitrogen sites in imidazoquinoline, can impart unique properties to the MOF, such as selective guest binding or catalytic activity.
| MOF Type | Metal Ion(s) | Ligand Type(s) | Potential Application | Reference |
| Zeolitic Imidazolate Frameworks (ZIFs) | Zn²⁺, Co²⁺ | Imidazolate derivatives | Gas adsorption and separation, catalysis | mdpi.com |
| Amino-functionalized MOFs | Cd²⁺, Zn²⁺ | Amino-dicarboxylates, bipyridine | Fluorescence sensing (e.g., for Cu²⁺, Ag⁺) | frontiersin.org |
| Lamellar Zn-MOF | Zn²⁺ | 1,6-di(pyridin-3-yl)pyrene (3-DPPy), 1,4-benzenedicarboxylate (BDC²⁻) | Fluorescence, Catalysis | mdpi.com |
Future Research Directions and Unresolved Challenges for 2h Imidazo 4,5 G Quinoline
Advancements in Asymmetric Synthesis of 2H-Imidazo[4,5-G]quinoline Stereoisomers
The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, can significantly influence its biological activity. springernature.com Asymmetric synthesis, which focuses on producing a specific stereoisomer of a chiral molecule, is therefore of paramount importance in drug discovery. springernature.comwikipedia.org For this compound derivatives, which may possess asymmetric carbon atoms, the development of methods to synthesize specific enantiomers or diastereomers is a critical future direction. google.com This is because different stereoisomers can exhibit varied biological effects, and the ability to selectively produce the most active and least toxic isomer is highly desirable. springernature.com Future research will likely focus on the development of novel chiral catalysts and auxiliaries to control the stereochemical outcome of reactions leading to the this compound core.
Exploration of Novel Biological Targets and Polypharmacology for this compound
While this compound derivatives have been investigated for their effects on various biological targets, there remains a vast landscape of unexplored potential. Future research will aim to identify novel biological targets for these compounds, potentially expanding their therapeutic applications. This exploration is particularly relevant in the context of polypharmacology, where a single drug is designed to interact with multiple targets. Advanced computational and experimental screening methods will be instrumental in identifying these new interactions. nih.gov
Some derivatives of the related imidazo[4,5-c]quinoline have already shown promise as inhibitors of kinases like PI3K/mTOR and as modulators of Toll-like receptors (TLRs). nih.govacs.orgnih.gov For instance, certain imidazo[4,5-c]quinoline derivatives have demonstrated potent inhibitory activity against PI3Kα and mTOR. nih.gov The structural similarities suggest that this compound analogues could also be explored for their potential to modulate these and other signaling pathways. Furthermore, the antiviral activity of some imidazo[4,5-g]quinoline derivatives against a range of RNA and DNA viruses highlights another promising avenue for future investigation. nih.gov
Integration of Artificial Intelligence and Machine Learning in this compound Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification of promising drug candidates and optimizing their properties. nih.gov In the context of this compound research, AI and ML can be employed in several ways. Machine learning models can be trained to predict the site selectivity of chemical reactions, facilitating the design of more efficient synthetic routes. doaj.org For example, an artificial neural network (ANN) has been successfully used to predict the reactive sites for electrophilic substitution in quinoline (B57606) derivatives with high accuracy. doaj.org
Addressing Challenges in Specificity and Selectivity of this compound Analogues
A significant challenge in the development of kinase inhibitors and other targeted therapies is achieving high specificity and selectivity for the intended biological target. Off-target effects can lead to unwanted side effects and reduced therapeutic efficacy. For this compound analogues, a key future direction is the rational design of compounds with improved selectivity.
Structure-activity relationship (SAR) studies are crucial in this regard. By systematically modifying the chemical structure of the this compound scaffold and evaluating the impact on biological activity, researchers can identify the structural features that govern target specificity. acs.org For example, in the related imidazo[4,5-b]pyridine series, modifications to the substituent at a specific position were found to influence selectivity against different kinases. acs.org Similar systematic explorations of the this compound core will be essential to develop highly selective inhibitors.
Design of this compound-Based PROTACs and Molecular Glues
Targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) and molecular glues represents a novel therapeutic modality. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. Molecular glues, on the other hand, induce or stabilize the interaction between a target protein and an E3 ligase.
The this compound scaffold, with its potential to bind to various protein targets, could serve as a key component in the design of novel PROTACs and molecular glues. Future research could focus on identifying this compound derivatives that bind to proteins of interest and then linking them to E3 ligase-binding moieties to create potent and selective protein degraders. Given that some imidazo[4,5-c]quinoline derivatives are known to inhibit kinases, a logical step would be to develop this compound-based PROTACs targeting these or other kinases implicated in disease.
Sustainable Production and Environmental Impact of this compound Derivatives
As the demand for novel chemical entities grows, so does the need for sustainable and environmentally friendly manufacturing processes. Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, including quinoline and imidazole (B134444) derivatives. ijpsjournal.comresearchgate.net Future research on this compound will likely focus on developing greener synthetic routes that minimize the use of hazardous reagents and solvents, reduce energy consumption, and improve atom economy. bme.hu
Techniques such as microwave-assisted synthesis, ultrasound irradiation, and the use of eco-friendly catalysts are being explored for the synthesis of related heterocyclic systems and could be adapted for the production of this compound derivatives. researchgate.netrsc.orgresearchgate.net The environmental impact of these compounds and their degradation products will also be a critical area of investigation to ensure their safe and sustainable use. cymitquimica.combohrium.com
Development of Supramolecular Assemblies Incorporating this compound
Supramolecular chemistry, which involves the study of systems composed of multiple molecules held together by non-covalent interactions, offers exciting opportunities for creating novel materials and functional systems. The planar and aromatic nature of the this compound scaffold makes it an attractive building block for the construction of supramolecular assemblies.
Future research in this area could explore the self-assembly of this compound derivatives into well-defined nanostructures, such as nanofibers, nanotubes, or vesicles. These assemblies could have applications in areas like drug delivery, sensing, and materials science. The incorporation of this compound units into larger supramolecular architectures could also lead to materials with unique photophysical or electronic properties.
Exploration of Photocatalytic Properties of this compound
The exploration into the photocatalytic capabilities of this compound represents a compelling and largely untapped area of research. While direct studies on this specific isomer are limited, the broader family of imidazoquinolines and related nitrogen-containing heterocyclic compounds has demonstrated significant promise in applications related to light-induced chemical transformations. These applications range from organic synthesis to environmental remediation and energy conversion. The inherent electronic and structural features of the imidazoquinoline scaffold suggest that this compound could serve as a versatile platform for the development of novel photocatalysts.
Future investigations should be directed toward a systematic evaluation of the fundamental photophysical and electrochemical properties of this compound and its derivatives. A critical starting point is the characterization of its light-absorbing capabilities, including its UV-Vis absorption spectrum and molar extinction coefficients. Understanding the nature of its excited states, including their lifetimes and quantum yields, is paramount to determining its potential as a photosensitizer.
The extended π-conjugated system of the this compound core is expected to facilitate efficient light absorption and charge separation, which are key processes in photocatalysis. Research on related compounds, such as 3H- researchgate.netbenzofuro[2,3-b]imidazo[4,5-f]quinolines, has shown that these molecules can act as high-performance organic photosensitizers with notable fluorescence quantum yields and reversible oxidation waves, making them suitable for applications like dye-sensitized solar cells. researchgate.net The structural similarity suggests that this compound could exhibit comparable or even enhanced properties.
The potential applications for this compound-based photocatalysts are vast. In organic synthesis, they could be employed to catalyze a wide range of reactions, such as oxidation, reduction, and carbon-carbon bond formation, under mild and environmentally benign conditions. For example, porphyrin covalent organic frameworks have been utilized for the photocatalytic synthesis of tetrahydroquinolines. mdpi.com In the realm of environmental remediation, these photocatalysts could be designed to degrade persistent organic pollutants in water and air. Furthermore, their potential use in solar energy conversion, for instance, in hydrogen production from water or in dye-sensitized solar cells, warrants thorough investigation. The broader family of imidazopyridines, which includes the imidazoquinoline core, is already being explored for applications in solar energy conversion.
To systematically explore these possibilities, a multi-pronged research approach is necessary. This would involve computational studies, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations, to predict the electronic structure and excited-state properties of novel this compound derivatives. acs.org These theoretical insights would guide the synthetic efforts toward the most promising candidates. Subsequent experimental work would focus on the synthesis and thorough characterization of these new materials, followed by the evaluation of their photocatalytic performance in benchmark reactions.
Detailed research findings on the photophysical and electrochemical properties of related imidazoquinoline derivatives provide a strong rationale for investigating this compound in a photocatalytic context. The following table summarizes key properties of analogous compounds, which can serve as a benchmark for future studies on this compound.
| Compound/Derivative Family | Absorption Maxima (λmax, nm) | Emission Maxima (λem, nm) | Electrochemical Properties | Noteworthy Findings |
| 3H- researchgate.netBenzofuro[2,3-b]imidazo[4,5-f]quinolines | Not specified | High fluorescence quantum yields | Reversible oxidation waves | High-performance organic photosensitizers for dye-sensitized solar cells. researchgate.net |
| Pyrenyl-Substituted Imidazo[4,5-f] researchgate.netacs.orgphenanthroline Rhenium(I) Complexes | ~370 (broad and strong) | Vibronically structured emission | Not specified | Record-high triplet excited-state lifetimes; potential as triplet photosensitizers. acs.org |
| Imidazo[4,5-b]pyridines | Not specified | Excellent emissive properties | Not specified | Studied for use in OLEDs and sensor applications. |
Unresolved challenges in this area include the development of synthetic routes that allow for the facile and scalable production of a diverse range of this compound derivatives. Additionally, ensuring the long-term photostability of these compounds under operational conditions will be crucial for their practical application. Overcoming the common issue of charge recombination in photocatalytic systems will also be a key hurdle. This could potentially be addressed through the design of multicomponent systems where this compound is integrated with co-catalysts or electron acceptors.
Concluding Remarks
Summary of Key Research Findings on 2H-Imidazo[4,5-G]quinoline
Research into the this compound scaffold has primarily focused on the synthesis and biological evaluation of its derivatives, particularly in the realm of anticancer drug development. A notable area of investigation has been the synthesis of 2-methyl-1-substituted-imidazo[4,5-g]quinoline-4,9-diones and related tetracyclic heteroquinone analogues. These compounds have been synthesized from starting materials such as 6,7-dichloro-5,8-quinolinedione nih.gov.
The primary research finding has been the potent cytotoxic activity of these derivatives against various human cancer cell lines. This suggests that the this compound core can serve as a valuable pharmacophore for the design of novel antineoplastic agents nih.gov.
Outlook on the Continued Scientific Significance of this compound
The scientific significance of this compound is expected to grow as researchers continue to explore its potential as a versatile building block in medicinal chemistry. The established cytotoxic effects of its derivatives warrant further investigation into the structure-activity relationships (SAR) of this class of compounds. Future studies will likely focus on the synthesis of a broader range of derivatives with modifications at various positions of the imidazoquinoline core to optimize their biological activity and selectivity.
Moreover, the exploration of this scaffold is not limited to oncology. The inherent properties of fused heterocyclic systems suggest that this compound derivatives could be investigated for other pharmacological activities, such as antimicrobial, antiviral, or anti-inflammatory properties.
Potential Impact on Future Chemical and Biomedical Sciences
The potential impact of this compound on the chemical and biomedical sciences is substantial. In medicinal chemistry, it offers a promising scaffold for the development of a new generation of therapeutic agents. The potent in vitro cytotoxicity demonstrated by some of its derivatives against cancer cells could pave the way for the development of novel chemotherapy drugs with improved efficacy and potentially reduced side effects nih.gov.
In the broader field of chemical sciences, the synthesis and functionalization of the this compound ring system present interesting challenges and opportunities for the development of new synthetic methodologies. The unique electronic and structural features of this heterocyclic system may also lead to its application in materials science, for example, in the design of organic light-emitting diodes (OLEDs) or other electronic materials. The continued exploration of this compound and its analogues holds considerable promise for advancements in both medicine and technology.
Interactive Data Table: Cytotoxicity of this compound Derivatives
Below is a summary of the cytotoxic activity of selected this compound derivatives against different human tumor cell lines.
| Compound | Target Cell Line | IC50 (µg/mL) |
| 7,8-dihydro-10H- nih.govnih.govoxazino-[3',4':2,3]imidazo[4,5-g]quinoline-5,12-dione | Human colon tumor cell (HCT 15) | 0.026 |
| 1-substituted-imidazoquinolinedione (Compound 5) | Human brain tumor cell lines (XF 498) | Relatively good activity |
| 1-substituted-imidazoquinolinedione (Compound 6) | Human brain tumor cell lines (XF 498) | Relatively good activity |
| 1-substituted-imidazoquinolinedione (Compound 7) | Human brain tumor cell lines (XF 498) | Relatively good activity |
| 1-substituted-imidazoquinolinedione (Compound 12) | Human brain tumor cell lines (XF 498) | Relatively good activity |
| Doxorubicin (Reference) | Human colon tumor cell (HCT 15) | 0.023 |
| Cisplatin (Reference) | Human colon tumor cell (HCT 15) | 1.482 |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2H-imidazo[4,5-g]quinoline derivatives, and how do reaction conditions influence yield?
- Methodology : A common approach involves cyclization of 6-nitroquinoline-5-amine derivatives. For example, reduction of 6-nitroquinoline-5-amine using SnCl₂ yields quinoline-5,6-diamine, which undergoes condensation with aldehydes followed by cyclization to form 2-substituted imidazo[4,5-g]quinolines . Alternative routes include intramolecular cyclization of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles under basic conditions .
- Key Variables : Reaction temperature, solvent polarity (e.g., ethanol vs. DMF), and substituent steric effects significantly impact regioselectivity and yield. For instance, alkyl substituents on nitrogen increase steric hindrance, favoring imidazo[4,5-g]quinoline formation over pyrido[2,3-g]quinoxalines .
Q. How are imidazo[4,5-g]quinoline derivatives characterized structurally?
- Analytical Workflow :
- NMR Spectroscopy : - and -NMR are critical for confirming ring substitution patterns. For example, aromatic protons in 2-phenyl-1H-imidazo[4,5-f]quinoline exhibit distinct splitting (e.g., δ 7.26–7.76 ppm for aryl-H) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas. A derivative with molecular formula showed a calculated mass of 286.1111 and observed 286.1106 .
- Elemental Analysis : Used to validate purity (e.g., C-78.35% calculated vs. 77.69% observed for 4a ).
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the biological activity of imidazo[4,5-g]quinoline derivatives?
- Key Findings :
- Substituent Position : 1-, 2-, and 4-substituted derivatives exhibit varying TNF-α suppression. 4-Chloro-substituted derivatives showed enhanced activity due to improved steric alignment with target proteins .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl) at position 4 increase cytotoxicity against RNA viruses like BVDV by enhancing RdRp inhibition .
Q. How can conflicting cytotoxicity data for imidazo[4,5-g]quinolines be resolved?
- Experimental Design :
- Dose-Response Curves : Compare IC₅₀ values across cell lines (e.g., HepG2 vs. HEK293) to identify cell-type-specific toxicity .
- Mechanistic Studies : Use molecular docking to assess binding affinity to off-target kinases (e.g., EGFR), which may explain variability .
Q. What strategies improve the bioavailability of imidazo[4,5-g]quinoline-based therapeutics?
- Synthetic Modifications :
- Polar Functional Groups : Introducing carboxylic acids (e.g., 4-carboxyphenyl) enhances water solubility, as seen in phenanthroline derivatives .
- Prodrug Approaches : Masking amine groups with acetyl or PEG moieties reduces first-pass metabolism .
Q. How do imidazo[4,5-g]quinolines interact with viral RNA-dependent RNA polymerase (RdRp)?
- Mechanistic Insights :
- Binding Mode : Molecular dynamics simulations show that 4-chloro-substituted derivatives occupy the RdRp active site via π-π stacking with Phe⁴⁵⁰ and hydrogen bonding with Asp⁵⁴⁰ .
- Resistance Mutations : Substitutions at RdRp Val⁶⁷⁸ reduce inhibitor efficacy, highlighting a critical binding residue .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
